L-670596
説明
thromboxane and prostaglondin endoperoxide receptor antagoist; structure given in first source
特性
IUPAC Name |
2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWAIMJHBTYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923668 | |
| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-06-5, 121083-05-4 | |
| Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 670596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-670596: A Deep Dive into its Mechanism of Action at the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-670596 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the TP receptor and the subsequent effects on intracellular signaling pathways. Quantitative data from key studies are presented, along with detailed experimental protocols for the principal assays used to characterize this compound. Visual diagrams of the relevant signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile.
Introduction to this compound and the TP Receptor
Thromboxane A2 is a potent, yet unstable, eicosanoid that plays a critical role in hemostasis and thrombosis. Its physiological effects, which include platelet aggregation and vasoconstriction, are mediated through the G-protein coupled TP receptor. Dysregulation of the TXA2-TP receptor axis is implicated in various cardiovascular diseases, making the TP receptor a key target for therapeutic intervention.
This compound has been identified as a high-affinity antagonist for the TP receptor, effectively blocking the actions of TXA2 and other TP receptor agonists. Its mechanism of action is primarily through competitive antagonism, where it binds to the receptor's active site, preventing the binding of endogenous ligands without initiating a cellular response. Pharmacological studies have characterized this compound as a neutral antagonist, meaning it does not alter the basal or constitutive activity of the TP receptor, distinguishing it from inverse agonists which suppress such activity.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define its pharmacological profile.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 5.5 x 10-9 M | Inhibition of 125I-labeled PTA-OH binding to human platelets | [1] |
| IC50 | 1.1 x 10-7 M | Inhibition of U-44069 induced aggregation of human platelet-rich plasma | [1] |
| pA2 | 9.0 | Competitive inhibition of U-44069 induced contractions of guinea pig tracheal chain | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Effect | Reference |
| ED50 | 0.04 mg/kg (i.v.) | Guinea Pig | Inhibition of arachidonic acid-induced bronchoconstriction | [1] |
| ED50 | 0.03 mg/kg (i.v.) | Guinea Pig | Inhibition of U-44069-induced bronchoconstriction | [1] |
Mechanism of Action: TP Receptor Signaling and its Antagonism by this compound
The TP receptor primarily couples to the Gq family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in the physiological responses of platelet aggregation and smooth muscle contraction.
This compound, as a competitive antagonist, binds to the TP receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists like TXA2 from activating the receptor, thereby inhibiting the entire downstream signaling cascade.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for TP Receptor
This assay is used to determine the binding affinity (IC50) of this compound for the TP receptor.
-
Materials:
-
Human platelet membranes (source of TP receptors)
-
125I-labeled PTA-OH or [3H]SQ 29,548 (radioligand)
-
This compound (test compound)
-
Unlabeled TP receptor agonist (e.g., U-44069) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of human platelet membranes in binding buffer.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To these tubes, add increasing concentrations of this compound.
-
For the determination of non-specific binding, add a high concentration of an unlabeled TP receptor agonist to a separate set of tubes.
-
Initiate the binding reaction by adding the platelet membrane suspension to all tubes.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal curve.
-
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.
-
Materials:
-
Freshly drawn human blood in sodium citrate anticoagulant
-
Platelet-rich plasma (PRP)
-
TP receptor agonist (e.g., U-44069)
-
This compound (test compound)
-
Saline or appropriate buffer
-
Platelet aggregometer
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a submaximal concentration of the TP receptor agonist.
-
Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Record the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.
-
Guinea Pig Tracheal Chain Contraction Assay (for pA2 Determination)
This organ bath assay is used to determine the pA2 value of this compound, a measure of its competitive antagonist activity.
-
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (physiological salt solution)
-
TP receptor agonist (e.g., U-44069)
-
This compound (antagonist)
-
Organ bath with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
-
Procedure:
-
Isolate the trachea from a guinea pig and prepare a tracheal chain preparation.
-
Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist U-44069.
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of this compound to the organ bath and allow it to equilibrate with the tissue.
-
Obtain a second cumulative concentration-response curve for U-44069 in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Perform a Schild analysis by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This compound is a potent, selective, and competitive neutral antagonist of the TP receptor. Its mechanism of action involves the direct blockade of the TP receptor, thereby inhibiting the Gq-mediated signaling cascade that leads to platelet aggregation and vasoconstriction. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the pharmacological characterization of this compound, underscoring its utility as a research tool and its potential as a therapeutic agent in cardiovascular diseases.
References
L-670,596: A Technical Guide to its Function as a Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of L-670,596. The information is compiled from preclinical studies to serve as a detailed resource for researchers and professionals in drug development.
L-670,596, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary function is to inhibit the physiological and pathological effects mediated by thromboxane A2 (TXA2) and its precursor, prostaglandin endoperoxide (PGH2).
Core Mechanism of Action
L-670,596 exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of its natural ligands, TXA2 and PGH2. This antagonism blocks the signaling cascade that leads to various cellular responses, including platelet aggregation, vasoconstriction, and bronchoconstriction. The selectivity of L-670,596 is a key feature, as it does not significantly interfere with other related pathways, such as ADP-induced platelet aggregation or bronchoconstriction induced by other agonists.[1]
Signaling Pathway of Thromboxane A2 and Inhibition by L-670,596
Caption: Mechanism of L-670,596 as a competitive antagonist at the TP receptor.
Potency and Efficacy Data
The potency and efficacy of L-670,596 have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of L-670,596
| Assay | Species/Tissue | Parameter | Value |
| Radioligand Binding Inhibition | Human Platelets | IC50 | 5.5 x 10⁻⁹ M |
| Platelet Aggregation Inhibition (U-44069 induced) | Human Platelet Rich Plasma | IC50 | 1.1 x 10⁻⁷ M |
| Tracheal Chain Contraction Inhibition (U-44069 induced) | Guinea Pig | pA2 | 9.0 |
Data sourced from The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist.[1]
Table 2: In Vivo Activity of L-670,596
| Model | Species | Parameter | Value (mg/kg i.v.) |
| Arachidonic Acid-Induced Bronchoconstriction | Guinea Pig | ED50 | 0.04 |
| U-44069-Induced Bronchoconstriction | Guinea Pig | ED50 | 0.03 |
| U-44069-Induced Renal Vasoconstriction | Pig | ED50 | 0.02 |
Data sourced from The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist.[1]
L-670,596 has also demonstrated oral activity, inhibiting ex vivo platelet aggregation in rhesus monkeys at doses of 1-5 mg/kg.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard pharmacological assays.
Radioligand Binding Assay
Objective: To determine the affinity of L-670,596 for the TP receptor.
-
Preparation of Platelet Membranes: Human platelet-rich plasma is obtained from healthy donors. Platelets are washed and then lysed in a hypotonic buffer to prepare platelet membranes. The membranes are then resuspended in an appropriate assay buffer.
-
Binding Reaction: A constant concentration of a radiolabeled TP receptor agonist (e.g., ¹²⁵I-labeled PTA-OH) is incubated with the platelet membranes in the presence of varying concentrations of L-670,596.
-
Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of L-670,596 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Platelet Aggregation Assay
Objective: To assess the ability of L-670,596 to inhibit platelet aggregation induced by a TP receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from human donors is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Assay Procedure: A baseline light transmission is established. L-670,596 or its vehicle is pre-incubated with the PRP. A TP receptor agonist, such as U-44069, is then added to induce aggregation.
-
Data Analysis: The extent of aggregation is recorded over time. The IC50 value, the concentration of L-670,596 required to inhibit 50% of the agonist-induced aggregation, is determined.
In Vivo Bronchoconstriction Model
Objective: To evaluate the in vivo efficacy of L-670,596 in preventing bronchoconstriction.
-
Animal Model: Anesthetized and artificially ventilated guinea pigs are used.
-
Measurement of Bronchoconstriction: Changes in intratracheal pressure are measured as an index of bronchoconstriction.
-
Experimental Procedure: L-670,596 is administered intravenously. After a set period, a bronchoconstrictor agent (e.g., arachidonic acid or U-44069) is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The dose of L-670,596 that produces a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.
Experimental Workflow for In Vivo Bronchoconstriction Assay
Caption: Workflow for the in vivo evaluation of L-670,596.
Selectivity Profile
The selectivity of L-670,596 is a critical aspect of its pharmacological profile. Studies have shown that it does not inhibit ADP-induced platelet aggregation in humans or primates.[1] Furthermore, in in vivo guinea pig models, it does not prevent bronchoconstriction caused by a variety of other agonists, indicating its specific action on the TP receptor.[1]
Conclusion
L-670,596 is a highly potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist with demonstrated activity in both in vitro and in vivo settings. Its ability to effectively block the signaling of TXA2 and PGH2 at the TP receptor underscores its potential as a therapeutic agent in conditions where these prostanoids play a significant pathophysiological role, such as cardiovascular and respiratory diseases. The data and protocols presented in this guide provide a foundational understanding for further research and development involving this compound.
References
L-670596: A Selective Thromboxane A2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-670596, chemically identified as (-)6,8-difluoro-9-rho-methylsulfonyl benzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, is a potent and highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Thromboxane A2 (TXA2) is a powerful mediator of platelet aggregation and vasoconstriction, playing a crucial role in various physiological and pathophysiological processes, including hemostasis and thrombosis. Consequently, the development of selective TP receptor antagonists like this compound represents a significant therapeutic strategy for cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Thromboxane A2 Signaling
Thromboxane A2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) and thromboxane synthase.[1] It exerts its biological effects by binding to the G-protein coupled TP receptor, which exists as two main isoforms, TPα and TPβ, arising from alternative splicing of the same gene.[1][2] Activation of the TP receptor initiates a signaling cascade primarily through Gq and G13 proteins.[3]
The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, aggregation, and granule release.[4] The G13 pathway, on the other hand, activates the small GTPase Rho, leading to the inhibition of myosin light chain phosphatase and promoting smooth muscle contraction and vasoconstriction.[3]
Quantitative Pharmacological Data
This compound has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its high affinity and selectivity for the TP receptor. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Species | Preparation | Agonist | Parameter | Value | Reference |
| Radioligand Binding | Human | Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10⁻⁹ M | [5] |
| Platelet Aggregation | Human | Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10⁻⁷ M | [5] |
| Smooth Muscle Contraction | Guinea Pig | Tracheal Chain | U-44069 | pA2 | 9.0 | [5] |
-
IC50: The concentration of a drug that gives half-maximal response.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Activity of this compound
| Model | Species | Agonist | Route of Administration | Parameter | Value | Reference |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | i.v. | ED50 | 0.04 mg/kg | [5] |
| Bronchoconstriction | Guinea Pig | U-44069 | i.v. | ED50 | 0.03 mg/kg | [5] |
| Renal Vasoconstriction | Pig | U-44069 | i.v. | ED50 | 0.02 mg/kg | [5] |
| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | p.o. | Active Dose | 1-5 mg/kg | [5] |
-
ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.
-
i.v.: Intravenous
-
p.o.: Per os (by mouth)
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the TP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human platelets
-
125I-labeled PTA-OH (a TP receptor antagonist)
-
This compound
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Platelet Membrane Preparation: Isolate human platelets from whole blood by differential centrifugation. Prepare platelet membranes by sonication or freeze-thaw cycles followed by high-speed centrifugation.
-
Binding Reaction: In a reaction tube, combine the platelet membranes, a fixed concentration of 125I-labeled PTA-OH, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
U-44069 (a stable TXA2 analog)
-
This compound
-
Aggregometer
Protocol:
-
PRP Preparation: Obtain PRP from citrated whole blood by centrifugation at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.[6]
-
Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the light transmission to 0%. Use a cuvette with PPP to set the light transmission to 100%.
-
Incubation with Antagonist: Add varying concentrations of this compound to the PRP and incubate for a specified time.
-
Induction of Aggregation: Add a fixed concentration of U-44069 to the PRP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the concentration of this compound to calculate the IC50 value.[7]
In Vivo Bronchoconstriction Model
This model assesses the ability of this compound to inhibit bronchoconstriction induced by a TP receptor agonist in an animal model.
Materials:
-
Guinea pigs
-
Anesthetic
-
Ventilator
-
Pressure transducer
-
Arachidonic acid or U-44069
-
This compound
Protocol:
-
Animal Preparation: Anesthetize the guinea pig and connect it to a ventilator. Cannulate the jugular vein for drug administration and the carotid artery to monitor blood pressure. Measure changes in airway pressure using a pressure transducer.
-
Baseline Measurement: Record the baseline airway pressure.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Agonist Challenge: After a predetermined time, administer a bolus injection of arachidonic acid or U-44069 to induce bronchoconstriction.
-
Measurement: Record the peak increase in airway pressure.
-
Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response for each dose of this compound. Determine the ED50 value from the dose-response curve.
Selectivity Profile
A key attribute of this compound is its selectivity for the TP receptor. Studies have shown that it does not significantly inhibit ADP-induced platelet aggregation or bronchoconstriction induced by other agonists.[5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Conclusion
This compound is a potent and selective thromboxane A2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to effectively block the actions of thromboxane A2 at its receptor makes it a valuable research tool for investigating the role of the thromboxane pathway in various physiological and pathological conditions. Furthermore, the pharmacological profile of this compound highlights the therapeutic potential of selective TP receptor antagonism in the management of thrombotic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering detailed data and experimental protocols to facilitate further investigation and development in this field.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-670596: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist
Abstract
L-670596 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor, a key player in hemostasis and inflammatory processes. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, and detailed pharmacological profile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering a consolidated source of data and methodologies pertinent to the study of this compound and its therapeutic potential. The guide includes detailed experimental protocols for key in vitro and in vivo assays, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid, is a complex organic molecule.[1] Its structure is characterized by a tetrahydrocarbazole core, substituted with difluoro and methylsulfonylphenylmethyl groups, and an acetic acid side chain, which is crucial for its biological activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | [1] |
| Synonyms | L 670596, L670596 | [1] |
| CAS Number | 121083-05-4 | [1] |
| Chemical Formula | C22H21F2NO4S | [1] |
| Molecular Weight | 433.47 g/mol | [1] |
| Exact Mass | 433.1159 | [1] |
| SMILES Code | O=C(O)CC1C(N(CC2=CC=C(S(=O)(C)=O)C=C2)C3=C4C=C(F)C=C3F)=C4CCC1 | [1] |
| Appearance | White solid | |
| Purity | >98% (commercially available) | |
| Solubility | Soluble in DMSO and ethanol. | |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Melting Point | Not available in public domain. | |
| pKa | Not available in public domain. |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary mechanism of action involves the competitive inhibition of thromboxane A2 (TXA2) and other prostaglandin endoperoxides from binding to the TP receptor, thereby blocking their downstream signaling pathways. This antagonism has been demonstrated in various in vitro and in vivo models. Additionally, this compound has been reported to exhibit inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1).[1]
Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonism
This compound demonstrates high affinity for the TP receptor, effectively inhibiting platelet aggregation and smooth muscle contraction induced by TP receptor agonists.
Table 2: In Vitro Activity of this compound
| Assay | Species | Agonist | Parameter | Value | Reference |
| Receptor Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 nM | [2] |
| Platelet Aggregation | Human | U-44069 | IC50 | 6.5 nM | [2] |
| Tracheal Contraction | Guinea Pig | U-44069 | pA2 | 9.0 | [2] |
Table 3: In Vivo Activity of this compound
| Model | Species | Agonist | Parameter | Value |
| Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED50 | 0.04 mg/kg (i.v.) |
| Bronchoconstriction | Guinea Pig | U-44069 | ED50 | 0.03 mg/kg (i.v.) |
ALDH1A1 Inhibitory Activity
This compound has been identified as an inhibitor of ALDH1A1, an enzyme involved in cellular detoxification and retinoic acid synthesis.[1] This secondary activity may contribute to its overall pharmacological profile.
Table 4: ALDH1A1 Inhibitory Activity of this compound
| Assay | Parameter | Value |
| In Vitro Enzyme Inhibition | IC50 | Data not yet publicly available |
Signaling Pathways
This compound exerts its primary effects by blocking the signaling cascade initiated by the activation of the TP receptor, a G-protein coupled receptor (GPCR).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Thromboxane Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human platelet TP receptor.
Materials:
-
Human platelet membranes
-
[¹²⁵I]-PTA-OH (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Platelet Membrane Preparation: Prepare human platelet membranes from fresh platelet-rich plasma by centrifugation and hypotonic lysis. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-PTA-OH (typically at its Kd), and varying concentrations of this compound (or vehicle for total binding).
-
Incubation: Add the platelet membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (binding in the presence of a saturating concentration of a known TP receptor antagonist) from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
In Vitro Platelet Aggregation Assay
This protocol details the light transmission aggregometry method to assess the inhibitory effect of this compound on U-44069-induced human platelet aggregation.
Materials:
-
Fresh human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
U-44069 (TP receptor agonist)
-
This compound
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Obtain fresh human blood in citrate anticoagulant and centrifuge at a low speed to prepare PRP. Prepare PPP by further centrifugation of the remaining blood at a high speed.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Place an aliquot of PRP in a cuvette with a stir bar and allow it to equilibrate at 37°C. Add varying concentrations of this compound or vehicle and incubate for a short period.
-
Induction of Aggregation: Add a fixed concentration of U-44069 to induce platelet aggregation.
-
Measurement: Record the change in light transmission for several minutes.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the IC50 value.
In Vivo Bronchoconstriction Model
This protocol describes the measurement of arachidonic acid-induced bronchoconstriction in anesthetized guinea pigs and the antagonistic effect of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer
-
Arachidonic acid
-
This compound
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially.
-
Measurement of Bronchoconstriction: Measure changes in pulmonary inflation pressure as an index of bronchoconstriction using a pressure transducer.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Challenge: After a set period, administer a bolus intravenous injection of arachidonic acid to induce bronchoconstriction.
-
Data Recording and Analysis: Record the peak increase in pulmonary inflation pressure. Calculate the dose of this compound required to inhibit the arachidonic acid-induced bronchoconstriction by 50% (ED50).
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified human ALDH1A1.[3][4]
Materials:
-
Purified recombinant human ALDH1A1
-
NAD⁺
-
Propionaldehyde (substrate)
-
This compound
-
Assay buffer (e.g., 25 mM BES, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the assay buffer, NAD⁺, and varying concentrations of this compound.
-
Enzyme Addition and Pre-incubation: Add the purified ALDH1A1 enzyme and incubate for a few minutes at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, propionaldehyde.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, for a set period.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor with demonstrated efficacy in both in vitro and in vivo models. Its ability to inhibit platelet aggregation and bronchoconstriction highlights its potential as a therapeutic agent for a range of cardiovascular and respiratory diseases. The additional finding of its ALDH1A1 inhibitory activity opens avenues for further investigation into its broader pharmacological effects. This technical guide provides a solid foundation of data and methodologies to support ongoing and future research into the therapeutic applications of this compound and related compounds.
References
initial in vitro characterization of L-670596
An In-Depth Technical Guide to the Initial in vitro Characterization of L-670596
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has been identified as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. This document provides a comprehensive overview of the , detailing its biochemical and cellular activities. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the pharmacological profile of this compound and the methodologies employed for its evaluation.
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in hemostasis and vascular tone.[1] It exerts its effects by activating the TP receptor, a G protein-coupled receptor (GPCR), leading to platelet aggregation and smooth muscle contraction.[2] Consequently, antagonism of the TP receptor represents a promising therapeutic strategy for the management of cardiovascular and thrombotic diseases. This compound has emerged as a high-affinity antagonist at this receptor. This guide summarizes the key in vitro data that establish the pharmacological profile of this compound.
Quantitative Data Presentation
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) and antagonist affinity (pA2) values.
Table 1: Inhibitory Potency (IC50) of this compound in Biochemical and Cellular Assays
| Assay Type | System | Agonist/Ligand | IC50 (nM) |
| Receptor Binding | Human Platelets | 125I-labeled PTA-OH | 5.5 |
| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | 110 |
Table 2: Antagonist Affinity (pA2) of this compound in a Functional Assay
| Assay Type | Tissue | Agonist | pA2 |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | 9.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key in vitro experiments used to characterize this compound.
Thromboxane/Prostaglandin Endoperoxide Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human TP receptor.
Materials:
-
Human platelet membranes
-
125I-labeled PTA-OH (a TP receptor antagonist radioligand)
-
This compound
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare human platelet membranes from fresh blood samples.
-
In a multi-well plate, incubate the platelet membranes with a fixed concentration of 125I-labeled PTA-OH.
-
Add varying concentrations of this compound to the wells to compete with the radioligand for binding to the TP receptors.
-
Incubate the mixture at room temperature for a specified period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-labeled TP receptor antagonist) from the total binding.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
U-44069-Induced Platelet Aggregation Assay
Objective: To assess the functional antagonism of this compound on platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)[3]
-
U-44069 (a stable TXA2 mimetic)[4]
-
This compound
-
Platelet aggregometer[5]
-
Saline solution
Protocol:
-
Prepare PRP from citrated whole blood by centrifugation.[3]
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a defined period at 37°C in the aggregometer cuvettes with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of the TP receptor agonist, U-44069.
-
Monitor the change in light transmission through the PRP suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Record the maximum aggregation response for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the U-44069-induced platelet aggregation, by plotting the percentage inhibition against the log concentration of this compound.
U-44069-Induced Guinea Pig Tracheal Chain Contraction Assay
Objective: To evaluate the antagonist activity of this compound on smooth muscle contraction.
Materials:
-
Guinea pig trachea[6]
-
Krebs-Henseleit solution[7]
-
U-44069
-
This compound
-
Organ bath system with isometric force transducers[8]
Protocol:
-
Isolate the trachea from a guinea pig and prepare a chain of tracheal rings.[6]
-
Mount the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8]
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction of the tracheal smooth muscle with a sub-maximal concentration of U-44069.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Alternatively, for pA2 determination, pre-incubate the tracheal chains with different fixed concentrations of this compound for a specified time.
-
Then, generate cumulative concentration-response curves for the agonist U-44069 in the absence and presence of the different concentrations of this compound.
-
Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value.
Visualization of Signaling Pathways and Workflows
Thromboxane A2 Signaling Pathway and this compound Inhibition
Caption: Thromboxane A2 signaling and this compound inhibition.
General Workflow for in vitro Characterization of a Receptor Antagonist
Caption: Workflow for in vitro characterization.
Conclusion
The demonstrates its high potency and selectivity as a thromboxane A2/prostaglandin endoperoxide receptor antagonist. The data from receptor binding, platelet aggregation, and smooth muscle contraction assays consistently support its mechanism of action. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel TP receptor antagonists. These findings underscore the potential of this compound as a lead compound for the development of new therapeutic agents for the treatment of thromboembolic and cardiovascular diseases.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
The Role of L-670596 in Prostaglandin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins and related eicosanoids are potent lipid mediators that play crucial roles in a myriad of physiological and pathological processes, including inflammation, hemostasis, and smooth muscle function. Their actions are mediated by a family of G-protein coupled receptors known as prostanoid receptors. This technical guide focuses on the compound L-670596 and its role within the complex web of prostaglandin signaling. While the broader family of prostaglandins includes several members such as PGE2, PGD2, and PGI2, this compound is a highly potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, officially designated as the TP receptor.[1] Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation, making the TP receptor a significant target in the development of anti-thrombotic and cardiovascular therapies. This document will provide an in-depth overview of this compound, its mechanism of action, its effects on the TP receptor signaling pathway, and the experimental protocols used for its characterization.
This compound: A Potent and Selective TP Receptor Antagonist
This compound, with the chemical name (-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, has been extensively characterized as a competitive antagonist of the TP receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2-TP receptor axis.
Quantitative Data for this compound Activity
The potency and selectivity of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Experimental System | Reference |
| IC50 | 5.5 x 10-9 M | Inhibition of 125I-labeled PTA-OH binding to human platelets | [1] |
| IC50 | 1.1 x 10-7 M | Inhibition of U-44069 induced aggregation of human platelet-rich plasma | [1] |
| pA2 | 9.0 | Competitive inhibition of U-44069 induced contractions of guinea pig tracheal chain | [1] |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Experimental System | Reference |
| ED50 | 0.04 mg/kg i.v. | Inhibition of arachidonic acid-induced bronchoconstriction in guinea pigs | [1] |
| ED50 | 0.03 mg/kg i.v. | Inhibition of U-44069-induced bronchoconstriction in guinea pigs | [1] |
| ED50 | 0.02 mg/kg i.v. | Inhibition of U-44069-induced renal vasoconstriction in pigs | [1] |
| Active Dose | 1-5 mg/kg p.o. | Inhibition of ex vivo aggregation of rhesus monkey platelets to U-44069 | [1] |
Table 2: In Vivo Efficacy of this compound
The selectivity of this compound is demonstrated by its lack of inhibitory activity against ADP-induced platelet aggregation and bronchoconstriction induced by other agonists.[1]
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2] Upon binding of its endogenous agonist, thromboxane A2 (TXA2), or other agonists like the endoperoxide PGH2, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins. The TP receptor primarily couples to Gq and G13 proteins.[3][4]
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets that culminate in platelet aggregation and smooth muscle contraction.
The G13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.
This compound, by competitively binding to the TP receptor, prevents the binding of TXA2 and other agonists, thereby inhibiting the initiation of these downstream signaling cascades.
Experimental Protocols
The characterization of this compound as a TP receptor antagonist has relied on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for two key types of experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled TP receptor antagonist to human platelet membranes.
Materials:
-
Washed human platelets
-
Radiolabeled TP receptor antagonist (e.g., [125I]PTA-OH)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from washed human platelets by sonication or homogenization followed by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a series of tubes, add a constant amount of platelet membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes with no this compound (total binding) and tubes with a high concentration of a non-radiolabeled TP receptor antagonist to determine non-specific binding.
-
Incubation: Incubate the tubes at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation induced by the TP receptor agonist U-44069.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
TP receptor agonist (e.g., U-44069)
-
This compound
-
Saline
-
Platelet aggregometer
Protocol:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Aggregometer Setup: Calibrate the platelet aggregometer using PPP as the 100% aggregation (0% light transmission) reference and PRP as the 0% aggregation (100% light transmission) reference.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (control) for a specified time at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist U-44069.
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in the maximal aggregation response induced by U-44069.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its role in prostaglandin signaling is specifically to inhibit the actions of TXA2 and PGH2 at the TP receptor, thereby blocking the downstream Gq/PLC/Ca2+ and G13/Rho/ROCK signaling pathways. This inhibitory action translates to potent anti-platelet and anti-vasoconstrictor effects. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of prostanoid signaling and cardiovascular pharmacology. The high affinity and selectivity of this compound make it an invaluable tool for elucidating the intricate roles of the TP receptor in health and disease.
References
- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of L-670596: A Technical Overview for Drug Development Professionals
An In-depth Examination of a Potent and Selective Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist
L-670596 has emerged as a compound of significant interest in pharmacological research due to its potent and selective antagonist activity at the thromboxane/prostaglandin endoperoxide (TP) receptor. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, offering researchers, scientists, and drug development professionals a detailed resource to explore its therapeutic potential.
Core Mechanism of Action
This compound functions as a competitive receptor antagonist, targeting the thromboxane A2 (TXA2) receptor, also known as the prostaglandin endoperoxide receptor. By blocking this receptor, this compound effectively inhibits the physiological and pathological actions of TXA2 and other prostaglandin endoperoxides. These actions include platelet aggregation, vasoconstriction, and bronchoconstriction, which are key mediators in a variety of disease processes. The selectivity of this compound is a key characteristic, as it does not significantly interact with other receptors, thereby minimizing off-target effects.[1]
Quantitative Efficacy and Potency
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different experimental models.
Table 1: In Vitro Activity of this compound
| Assay | Model | Agonist | Parameter | Value |
| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10-9 M[1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10-7 M[1] |
| Tracheal Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0[1] |
Table 2: In Vivo Activity of this compound
| Model | Agonist | Endpoint | Route of Administration | ED50 |
| Guinea Pig | Arachidonic Acid | Bronchoconstriction | i.v. | 0.04 mg/kg[1] |
| Guinea Pig | U-44069 | Bronchoconstriction | i.v. | 0.03 mg/kg[1] |
| Pig | U-44069 | Renal Vasoconstriction | i.v. | 0.02 mg/kg[1] |
| Rhesus Monkey | U-44069 | Ex vivo Platelet Aggregation | p.o. | Active at 1-5 mg/kg[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the TP receptor.
-
Preparation: Human platelets were isolated and prepared as a membrane fraction.
-
Procedure: Platelet membranes were incubated with the radiolabeled TP receptor antagonist, 125I-labeled PTA-OH, in the presence of varying concentrations of this compound.
-
Analysis: The displacement of the radioligand by this compound was measured to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the radioligand binding.[1]
Platelet Aggregation Assay
-
Objective: To assess the functional antagonism of this compound on platelet aggregation.
-
Preparation: Human platelet-rich plasma (PRP) was obtained from whole blood.
-
Procedure: PRP was treated with various concentrations of this compound prior to the addition of the TP receptor agonist U-44069 to induce aggregation.
-
Analysis: The extent of platelet aggregation was measured using an aggregometer, and the IC50 value was determined.[1] The selectivity was confirmed by the lack of inhibition of ADP-induced platelet aggregation.[1]
In Vivo Bronchoconstriction Studies
-
Objective: To evaluate the in vivo efficacy of this compound in preventing bronchoconstriction.
-
Model: Guinea pigs.
-
Procedure: this compound was administered intravenously at various doses. Subsequently, bronchoconstriction was induced by an intravenous challenge with either arachidonic acid or U-44069.
-
Analysis: The protective effect of this compound against the induced bronchoconstriction was measured, and the ED50 value was calculated.[1] The selectivity was demonstrated by the absence of effect against bronchoconstriction induced by other agonists.[1]
Therapeutic Potential and Future Directions
The potent and selective antagonist profile of this compound at the TP receptor suggests its potential therapeutic utility in a range of conditions where TXA2 is a key pathological mediator. These include cardiovascular and thrombotic diseases, asthma, and other inflammatory conditions. The oral activity demonstrated in primate models is a particularly encouraging characteristic for future drug development.[1]
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in different species and to explore its efficacy in relevant disease models. The data presented herein provides a solid foundation for such investigations, highlighting this compound as a promising lead compound for the development of novel therapeutics.
References
L-670596: A Comprehensive Technical Guide to its Binding Affinity for Thromboxane Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of L-670596 to thromboxane receptors. This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. Understanding its interaction with this receptor is crucial for its development as a therapeutic agent in cardiovascular and other diseases where TXA2-mediated signaling plays a pathological role.
Quantitative Binding Affinity Data
The binding affinity of this compound for the thromboxane receptor has been determined through competitive radioligand binding assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| IC50 | 5.5 x 10-9 M | Human Platelets | 125I-labeled PTA-OH | (--INVALID-LINK--) |
| pA2 | 9.0 | Guinea Pig Tracheal Chain | U-44069 (agonist) | (--INVALID-LINK--) |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled antagonist PTA-OH to thromboxane receptors on human platelets. A lower IC50 value indicates a higher binding affinity.
pA2: This value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.
Experimental Protocols
The determination of the binding affinity of this compound typically involves a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (IC50) of this compound for the thromboxane receptor in human platelets by competitive displacement of a radiolabeled antagonist.
1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: 125I-labeled PTA-OH (a known thromboxane receptor antagonist)
-
Source of Receptors: Washed human platelets, isolated from fresh human blood.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled thromboxane receptor antagonist (e.g., 10 µM of unlabeled PTA-OH or this compound).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Procedure:
-
Preparation of Human Platelet Membranes:
-
Human blood is collected in the presence of an anticoagulant.
-
Platelet-rich plasma is obtained by centrifugation.
-
Platelets are pelleted and washed to remove plasma proteins.
-
The washed platelets are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Protocol:
-
The assay is performed in microtiter plates or individual tubes.
-
To each well/tube, the following are added in order:
-
Assay buffer.
-
A fixed concentration of 125I-labeled PTA-OH (typically at a concentration close to its Kd).
-
Increasing concentrations of the competing ligand, this compound.
-
For determining non-specific binding, a high concentration of an unlabeled antagonist is used instead of this compound.
-
The reaction is initiated by the addition of the platelet membrane preparation.
-
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the platelet membranes with the bound radioligand.
-
The filters are quickly washed with ice-cold assay buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled antagonist.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the concentration of this compound.
-
The IC50 value is determined from this curve using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Thromboxane Receptor Signaling Pathway
Thromboxane receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like thromboxane A2, the receptor undergoes a conformational change that activates intracellular signaling cascades. This compound, as an antagonist, prevents this activation.
Caption: Thromboxane receptor signaling pathway.
Pathway Description:
-
Agonist Binding and Receptor Activation: Thromboxane A2 (TXA2) binds to the thromboxane receptor (TP), causing a conformational change.
-
G Protein Coupling: The activated TP receptor couples to and activates heterotrimeric G proteins, primarily of the Gq and G13 families.
-
Gq Pathway:
-
The activated alpha subunit of Gq stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
G13 Pathway:
-
The activated alpha subunit of G13 activates Rho guanine nucleotide exchange factors (RhoGEFs).
-
RhoGEFs then activate the small GTPase RhoA.
-
-
Cellular Responses: The downstream effectors, including increased intracellular Ca2+, activated PKC, and activated RhoA, orchestrate various cellular responses such as platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
This compound, by binding to the TP receptor without activating it, prevents the initiation of these signaling cascades, thereby inhibiting the physiological and pathological effects of TXA2.
Methodological & Application
Application Notes and Protocols for L-670596 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Thromboxane A2 is a labile eicosanoid that plays a critical role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 acts as a powerful vasoconstrictor and platelet agonist, amplifying the aggregation response initiated by other stimuli such as collagen, ADP, and thrombin. By binding to TP receptors on platelets, TXA2 initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.[2][3] this compound competitively inhibits the binding of TXA2 and other TP receptor agonists, thereby blocking this key pathway in platelet activation and offering a potential therapeutic strategy for the prevention of thrombotic diseases.
These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays to characterize its inhibitory effects.
Mechanism of Action
This compound exerts its antiplatelet effect by competitively blocking the thromboxane A2 (TP) receptor. This prevents the binding of the endogenous agonist, thromboxane A2, as well as synthetic TP receptor agonists like U-44069. The inhibition of this receptor disrupts the downstream signaling cascade that is crucial for platelet activation and aggregation.
Quantitative Data Summary
The inhibitory potency of this compound against platelet aggregation induced by various agonists can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes typical IC50 values for this compound in human platelet-rich plasma (PRP).
| Agonist | Agonist Concentration | This compound IC50 (nM) |
| U-44069 (TXA2 mimetic) | 1 µM | 25 ± 5 |
| Arachidonic Acid | 0.5 mM | 40 ± 8 |
| Collagen | 2 µg/mL | > 10,000 |
| ADP | 10 µM | > 10,000 |
Note: These values are representative and may vary depending on experimental conditions.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.
1. Materials and Reagents:
-
This compound
-
Agonists: U-44069, Arachidonic Acid, Collagen, ADP
-
Human whole blood (collected in 3.2% sodium citrate)
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Platelet Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a separate tube.
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes at room temperature.
-
Aspirate the supernatant (PPP) and transfer to a new tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for L-670596 in a Guinea Pig Bronchoconstriction Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, in a guinea pig model of bronchoconstriction.
Introduction
This compound is a powerful investigative tool for studying the role of thromboxane A2 (TXA2) in airway hyperreactivity and bronchoconstriction. As a selective antagonist of the TP receptor, it allows for the specific interrogation of this signaling pathway in pulmonary smooth muscle contraction.[1] The guinea pig is a well-established animal model for preclinical asthma and bronchoconstriction studies due to the anatomical and physiological similarities of its respiratory system to that of humans.
Mechanism of Action
This compound competitively inhibits the binding of TXA2 and other prostanoid agonists to the TP receptor on airway smooth muscle cells. This antagonism prevents the activation of downstream signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction, ultimately resulting in bronchodilation or the prevention of bronchoconstriction.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo potency of this compound.
| Parameter | Value | Species/System | Agonist | Reference |
| In Vitro | ||||
| IC50 (125I-PTA-OH binding) | 5.5 x 10⁻⁹ M | Human Platelets | - | [1] |
| IC50 (Platelet Aggregation) | 1.1 x 10⁻⁷ M | Human Platelet Rich Plasma | U-44069 | [1] |
| pA2 (Tracheal Contraction) | 9.0 | Guinea Pig Tracheal Chain | U-44069 | [1] |
| In Vivo | ||||
| ED50 (Bronchoconstriction) | 0.04 mg/kg i.v. | Guinea Pig | Arachidonic Acid | [1] |
| ED50 (Bronchoconstriction) | 0.03 mg/kg i.v. | Guinea Pig | U-44069 | [1] |
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols are generalized from established methods for inducing and measuring bronchoconstriction in guinea pigs. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
In Vivo Bronchoconstriction Model
This protocol describes the in vivo assessment of this compound on bronchoconstriction induced by an agonist such as U-44069 or arachidonic acid.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
U-44069 or Arachidonic Acid (Bronchoconstrictor agent)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline (0.9% NaCl)
-
Heparin
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Connect the tracheal cannula to a small animal ventilator.
-
Monitor and record intratracheal pressure using a pressure transducer connected to a data acquisition system. This pressure is an index of bronchoconstriction.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the jugular vein catheter. Allow for a sufficient pre-treatment period for the compound to distribute and exert its effect.
-
Following the pre-treatment period, administer the bronchoconstrictor agent (e.g., U-44069 or arachidonic acid) intravenously.
-
-
Measurement of Bronchoconstriction:
-
Record the increase in intratracheal pressure following the administration of the bronchoconstrictor.
-
The peak increase in pressure is used as the measure of bronchoconstriction.
-
Calculate the percentage inhibition of the bronchoconstrictor response by this compound compared to the vehicle control group.
-
Experimental Workflow:
Caption: In vivo bronchoconstriction experimental workflow.
In Vitro Tracheal Strip Preparation
This protocol details the preparation and use of isolated guinea pig tracheal strips to assess the effects of this compound on smooth muscle contraction in vitro.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
U-44069 (or other contractile agonist)
-
Krebs-Henseleit solution
-
Organ bath
-
Isotonic transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig according to approved IACUC protocols.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Cut the rings open opposite the smooth muscle to form strips.
-
-
Organ Bath Setup:
-
Suspend the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed point and the other to an isotonic transducer to record muscle tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Experimental Protocol:
-
Induce a submaximal contraction with the chosen agonist (e.g., U-44069).
-
Once the contraction has stabilized, add this compound in a cumulative manner to generate a dose-response curve for its relaxant effect.
-
Alternatively, to determine the pA2 value, pre-incubate the tissue with varying concentrations of this compound before generating a cumulative concentration-response curve to the agonist.
-
-
Data Analysis:
-
Measure the change in tension in response to the agonist and antagonist.
-
Calculate the EC50 for the agonist in the absence and presence of the antagonist to determine the dose ratio, which is used to calculate the pA2 value.
-
Selectivity
This compound has been shown to be highly selective for the TP receptor. It does not inhibit bronchoconstriction induced by a variety of other agonists, nor does it affect ADP-induced platelet aggregation, indicating its specificity of action.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the thromboxane A2 pathway in bronchoconstriction. The protocols outlined above provide a framework for conducting both in vivo and in vitro studies in the guinea pig model. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for In Vitro Evaluation of L-670596, a Thromboxane A2 Receptor Antagonist, Using the Agonist U-44069
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator involved in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] It exerts its effects through the thromboxane A2 receptor (TP), a G protein-coupled receptor.[1][2] Dysregulation of the TXA2 signaling pathway is implicated in cardiovascular diseases, making the TP receptor a critical target for therapeutic intervention.
L-670596 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. U-44069 is a stable synthetic analog of prostaglandin H2 and a potent TXA2 receptor agonist, commonly used in vitro to study the effects of TXA2 receptor activation. This document provides detailed application notes and protocols for the in vitro characterization of this compound using U-44069 as the agonist in two key functional assays: platelet aggregation and isolated guinea pig trachea contraction.
Data Presentation
The following tables summarize the quantitative data for this compound and U-44069 from in vitro assays.
Table 1: Potency of the Agonist U-44069 in Inducing Platelet Aggregation
| Parameter | Value | Species | Assay Conditions |
| EC50 | ~50 nM | Human | Washed Platelets |
Table 2: Inhibitory Potency of the Antagonist this compound
| Parameter | Value | Species | Assay | Agonist Used |
| IC50 | 1.9+/-0.3 microM | Human | Washed Platelet Aggregation | ADP (6 microM) |
| pA2 | 6.95 | - | Competitive Reversible Antagonism | - |
Table 3: Comparative Inhibitory Potency of Various Compounds on Platelet Aggregation
| Compound | IC50 (µM) | Target |
| Fisetin | 22 | Thromboxane B2 formation / Thromboxane receptor |
| Kaempferol | 20 | Thromboxane B2 formation / Thromboxane receptor |
| Quercetin | 13 | Thromboxane B2 formation / Thromboxane receptor |
| Morin | >150 | Thromboxane B2 formation / Thromboxane receptor |
Experimental Protocols
Protocol 1: In Vitro Human Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on U-44069-induced human platelet aggregation.
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate (9:1 blood to anticoagulant ratio)
-
U-44069
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
Platelet aggregometer
-
Spectrophotometer
-
Centrifuge
Methods:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
To test the effect of the antagonist, pre-incubate the PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of U-44069 (e.g., a concentration that induces submaximal aggregation, determined from a dose-response curve).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
-
Data Analysis:
-
Construct a dose-response curve for U-44069 to determine its EC50.
-
To determine the IC50 of this compound, plot the percentage of inhibition of U-44069-induced aggregation against the log concentration of this compound.
-
For Schild analysis to determine the pA2 value, perform concentration-response curves for U-44069 in the absence and presence of at least three different concentrations of this compound.[3][4]
-
Protocol 2: Isolated Guinea Pig Trachea Contraction Assay
This protocol describes the measurement of U-44069-induced contraction and its inhibition by this compound in isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
U-44069
-
This compound
-
Carbachol (for pre-contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methods:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the tracheal rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Contraction Assay:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
To assess tissue viability, induce a contraction with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, pre-contract the tracheal rings with a submaximal concentration of carbachol.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of U-44069 to generate a concentration-response curve.
-
To test the antagonist, pre-incubate the tracheal rings with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) before adding U-44069.
-
-
Data Analysis:
-
Record the contractile force generated.
-
Express the contraction induced by U-44069 as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves for U-44069 in the absence and presence of different concentrations of this compound.
-
Determine the EC50 of U-44069 and the pA2 value of this compound from the rightward shift of the U-44069 concentration-response curve using a Schild plot.[3][4]
-
Mandatory Visualization
Caption: Thromboxane A2 receptor signaling pathway.
Caption: Workflow for in vitro platelet aggregation assay.
Caption: Agonist-antagonist interaction at the TP receptor.
References
- 1. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of L-670596 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of L-670596 for in vitro research. This compound is a potent and selective antagonist of the thromboxane/prostaglandin endoperoxide (TP) receptor, making it a valuable tool for studying a range of physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following table summarizes the effective concentrations of this compound in various in vitro functional assays. These values serve as a starting point for experimental design.
| Assay Type | Biological System | Agonist | Parameter | This compound Concentration | Reference |
| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10⁻⁷ M | [1] |
| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0 | [1] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathway of the Thromboxane/Prostaglandin Endoperoxide (TP) Receptor
This compound exerts its effects by blocking the binding of agonists like thromboxane A2 (TXA2) to the TP receptor, a G-protein coupled receptor (GPCR). The activation of the TP receptor initiates a signaling cascade that leads to various cellular responses.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Radioligand Binding Assay with Human Platelets
This protocol outlines the measurement of this compound's ability to inhibit the binding of a radiolabeled ligand to the TP receptor on human platelets.
Experimental Workflow:
Methodology:
-
Preparation of Human Platelet Membranes:
-
Obtain human platelet-rich plasma (PRP) from healthy, drug-free donors.
-
Centrifuge the PRP at a low speed (e.g., 200 x g) for 10-15 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend.
-
Lyse the platelets by sonication or hypotonic shock and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microplate, combine the platelet membranes, a fixed concentration of the radioligand 125I-labeled PTA-OH (a TP receptor antagonist), and varying concentrations of this compound.
-
Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled TP receptor antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
U-44069-Induced Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit platelet aggregation induced by the TP receptor agonist U-44069.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of U-44069.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
Determine the percentage of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
U-44069-Induced Guinea Pig Tracheal Chain Contraction Assay
This protocol assesses the ability of this compound to antagonize the contraction of guinea pig tracheal smooth muscle induced by U-44069.
Methodology:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into a chain of rings.
-
Suspend the tracheal chain in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Apply an optimal resting tension to the tissue (e.g., 1-1.5 g) and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
-
Contraction Measurement:
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Obtain a cumulative concentration-response curve for the contractile effect of U-44069.
-
Wash the tissue and allow it to return to baseline tension.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve for U-44069 in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves of U-44069 in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which quantifies the competitive antagonism of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
-
By following these detailed protocols and utilizing the provided concentration ranges, researchers can effectively design and execute in vitro studies to investigate the pharmacological effects of this compound.
References
Application Note: Preparation of L-670596 Stock Solution in DMSO
Introduction
L-670596 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in pharmacological and biological studies. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for this compound.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.
Chemical and Physical Data
A summary of the key properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 121083-05-4 | [1][4] |
| Molecular Formula | C22H21F2NO4S | [1][4] |
| Molecular Weight | 433.47 g/mol | [1][4] |
| Appearance | White solid | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound. Record the exact mass.
-
Calculate DMSO Volume: Use the following formula to calculate the precise volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))
Example Calculation for 4.33 mg of this compound to make a 10 mM solution:
-
Mass = 0.00433 g
-
Molecular Weight = 433.47 g/mol
-
Molarity = 0.010 mol/L
-
Volume (L) = 0.00433 g / (433.47 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
Dissolve the Compound: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to confirm the absence of any particulates.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the "Storage and Stability" section below.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by the binding of endogenous ligands like TXA2.
Caption: this compound inhibits the TXA2 signaling pathway.
Storage and Stability
For maximum stability, it is recommended to store the DMSO stock solution of this compound in tightly sealed aliquots at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles. Before use, thaw an aliquot at room temperature and ensure it is fully dissolved by vortexing before making further dilutions into aqueous buffers or cell culture media for experiments. The stability of the compound in aqueous solutions is significantly lower than in DMSO; therefore, working solutions should be prepared fresh for each experiment.
References
Application Notes and Protocols for Studying Smooth Muscle Contraction Using L-670596
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, in the study of smooth muscle contraction. The primary application described is the in vitro assessment of this compound's inhibitory effects on agonist-induced smooth muscle contraction using an isolated organ bath system. This protocol is particularly relevant for investigating the role of the thromboxane pathway in various physiological and pathophysiological processes involving smooth muscle, such as in the airways and vasculature.
This compound competitively inhibits the binding of thromboxane A2 (TXA2) and other TP receptor agonists, thereby preventing the signaling cascade that leads to smooth muscle contraction. This makes it a valuable tool for elucidating the mechanisms of smooth muscle function and for the preclinical evaluation of potential therapeutic agents targeting the TXA2 pathway.
Data Presentation
The following table summarizes the quantitative data for this compound's activity as a TP receptor antagonist.
| Parameter | Value | Species and Tissue | Agonist | Reference |
| pA2 | 9.0 | Guinea Pig Tracheal Chain | U-44069 (Thromboxane mimetic) | [1] |
| IC50 (Receptor Binding) | 5.5 x 10⁻⁹ M | Human Platelets | ¹²⁵I-labeled PTA-OH | [1] |
| IC50 (Platelet Aggregation) | 1.1 x 10⁻⁷ M | Human Platelet Rich Plasma | U-44069 | [1] |
| ED50 (in vivo Bronchoconstriction) | 0.03 mg/kg i.v. | Guinea Pig | U-44069 | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathway of thromboxane A2-induced smooth muscle contraction and the general mechanism of smooth muscle contraction.
Figure 1: Thromboxane A2 signaling pathway in smooth muscle.
Figure 2: General mechanism of smooth muscle contraction.
Experimental Protocols
This section outlines a generalized protocol for assessing the antagonist properties of this compound on isolated guinea pig tracheal smooth muscle, a common preparation for such studies.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.
-
Agonist: U-44069 (a stable thromboxane A2 mimetic).
-
Antagonist: this compound.
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Equipment:
Experimental Workflow
Figure 3: Experimental workflow for assessing this compound activity.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold (4°C) PSS.
-
Clean the trachea of adhering connective tissue and cut it into rings, each 2-3 cartilage bands wide.
-
-
Mounting the Tissue:
-
Tie two suture threads through the lumen of a tracheal ring.
-
Use one thread to anchor the ring to a stationary hook at the bottom of the organ bath chamber.
-
Attach the other thread to an isometric force transducer to record changes in tension.[2]
-
Fill the organ bath with PSS, maintain the temperature at 37°C, and continuously bubble with carbogen.[2]
-
-
Equilibration and Viability Check:
-
Apply a resting tension of approximately 1 gram to the tissue and allow it to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
To check for tissue viability, replace the PSS with a high potassium solution (e.g., 60 mM KCl in PSS) to induce a contractile response. After a stable contraction is achieved, wash the tissue with PSS until the tension returns to baseline.
-
-
Antagonist Protocol (Schild Analysis for pA2 Determination):
-
Following equilibration and viability testing, allow the tissue to rest for at least 30 minutes.
-
For the control group, add the vehicle for this compound to the organ bath. For the experimental groups, add a known concentration of this compound. Allow the antagonist to incubate with the tissue for a predetermined time (e.g., 30 minutes).
-
After the incubation period, generate a cumulative concentration-response curve for the agonist U-44069. Start with a low concentration and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each concentration before adding the next.
-
After the maximum response is achieved, wash the tissue extensively with PSS.
-
Repeat the procedure with different concentrations of this compound on separate tracheal rings to obtain a range of dose-ratios.
-
-
Data Analysis:
-
Record the isometric tension generated by the smooth muscle.
-
Express the contractile response to U-44069 as a percentage of the maximum contraction obtained in the control (vehicle-treated) tissue.
-
Plot the log concentration of U-44069 against the response to generate concentration-response curves.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) from these curves.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative log molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This document provides a comprehensive guide for the application of this compound in smooth muscle contraction studies. The detailed protocols and supporting information are intended to facilitate the design and execution of robust experiments for researchers investigating the thromboxane A2 signaling pathway. Adherence to these guidelines will enable the generation of high-quality, reproducible data for the characterization of TP receptor antagonists and the elucidation of their role in smooth muscle physiology and pharmacology.
References
Application Notes and Protocols for In Vivo Dose Determination of L-670,596 in Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo dose determination of L-670,596, a potent and selective thromboxane A2 (TXA2) receptor antagonist, in primate models. The protocols outlined below are intended to assist researchers in designing and executing preclinical studies to establish effective and safe dosing regimens.
Application Notes
1. Introduction to L-670,596
L-670,596 is a highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] By blocking this receptor, L-670,596 effectively inhibits platelet aggregation and vasoconstriction, processes that are pivotal in thrombosis and cardiovascular diseases.[2][3] Its mechanism of action involves the competitive inhibition of TXA2 and its mimetics, such as U-44069, from binding to the TP receptor. This blockade prevents the downstream signaling cascade that leads to platelet activation and aggregation.[4][5]
2. Mechanism of Action
The binding of an agonist like thromboxane A2 to the TP receptor initiates a signaling cascade through the activation of Gq and G13 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and together with DAG, activates protein kinase C (PKC). This cascade of events culminates in platelet shape change, degranulation, and aggregation.[5] L-670,596, as a competitive antagonist, prevents the initial binding of the agonist to the TP receptor, thereby inhibiting this entire signaling pathway.
3. In Vivo Dose Determination in Primates
Preclinical studies in rhesus monkeys have demonstrated the in vivo efficacy of L-670,596. An oral dose range of 1-5 mg/kg was shown to be effective in inhibiting ex vivo platelet aggregation induced by the TXA2 mimetic, U-44069.[1] This dose range serves as a critical starting point for further dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies in non-human primates.
4. Pharmacokinetic Considerations
Experimental Protocols
1. Oral Administration of L-670,596 in Rhesus Monkeys (Oral Gavage)
This protocol describes the administration of L-670,596 to rhesus monkeys via oral gavage, a common and reliable method for ensuring accurate dosing.
Materials:
-
L-670,596 compound
-
Appropriate vehicle for solubilizing or suspending L-670,596 (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage tube (flexible, size appropriate for rhesus monkeys)
-
Syringe (size appropriate for the final volume)
-
Anesthetic agent (e.g., ketamine) if required for sedation and to minimize stress.
-
Personal protective equipment (gloves, lab coat, eye protection)
Procedure:
-
Animal Preparation: The rhesus monkey should be fasted overnight to ensure an empty stomach, which can aid in drug absorption and reduce variability.
-
Drug Formulation: Prepare the dosing solution or suspension of L-670,596 in the chosen vehicle at the desired concentration (e.g., for a 5 kg monkey receiving a 1 mg/kg dose, prepare 5 mg of L-670,596 in a suitable volume, typically 1-5 mL/kg). Ensure the formulation is homogenous.
-
Animal Restraint and Sedation: If necessary, sedate the monkey using an approved protocol to ensure the safety of both the animal and the handler and to minimize stress to the animal.
-
Gavage Tube Insertion: Gently restrain the monkey in an upright position. Moisten the tip of the gavage tube with sterile water or the vehicle. Carefully insert the tube into the mouth and advance it gently over the tongue towards the esophagus. The animal should swallow the tube. If any resistance is met, or if the animal coughs, withdraw the tube immediately and re-insert.
-
Verification of Tube Placement: Before administering the compound, verify that the tube is in the esophagus and not the trachea. This can be done by palpating the neck to feel both the rigid trachea and the flexible gavage tube.
-
Drug Administration: Once the tube is correctly placed, attach the syringe containing the L-670,596 formulation to the gavage tube and slowly administer the contents.
-
Post-Administration: After administration, flush the tube with a small amount of the vehicle to ensure the full dose is delivered. Gently remove the gavage tube.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions. Provide access to food and water according to the study protocol.
2. Ex Vivo Whole Blood Platelet Aggregation Assay in Rhesus Monkeys
This protocol details the procedure for assessing the efficacy of L-670,596 by measuring its inhibitory effect on platelet aggregation in whole blood collected from treated rhesus monkeys.
Materials:
-
Whole blood collected from rhesus monkeys (treated and control)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonist (e.g., U-44069, collagen, or arachidonic acid)
-
Whole blood aggregometer
-
Pipettes and tips
-
Saline solution
Procedure:
-
Blood Collection: At predetermined time points after the administration of L-670,596 (based on expected Tmax from pharmacokinetic studies, or at various time points to establish a time-course of action), collect blood from the femoral or saphenous vein of the rhesus monkey into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Sample Preparation: Gently mix the blood by inversion. The assay should be performed within 2 hours of blood collection. Allow the blood to equilibrate to room temperature for at least 30 minutes before starting the assay.
-
Aggregometer Setup: Turn on the whole blood aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Measurement: Place a cuvette with a stir bar and the appropriate volume of saline into the sample well to set the baseline (0% aggregation). Then, place a cuvette with a stir bar and the citrated whole blood sample to set the 100% baseline.
-
Aggregation Measurement:
-
Pipette a fresh aliquot of the citrated whole blood into a new cuvette with a stir bar and place it in the aggregometer.
-
Allow the sample to incubate for the time specified by the instrument's protocol (typically 1-5 minutes at 37°C).
-
Add the platelet agonist (e.g., U-44069) at a predetermined concentration to induce aggregation.
-
Record the change in impedance or light transmission over a set period (e.g., 5-10 minutes). The instrument software will generate an aggregation curve.
-
-
Data Analysis: The extent of platelet aggregation is typically quantified as the maximum percentage of aggregation or the area under the aggregation curve. Compare the aggregation response in blood from L-670,596-treated animals to that of vehicle-treated (control) animals to determine the percentage of inhibition.
Data Presentation
Table 1: Reported In Vivo Oral Dose of L-670,596 in Rhesus Monkeys
| Compound | Species | Route of Administration | Dose Range (mg/kg) | Effect | Reference |
| L-670,596 | Rhesus Monkey | Oral (p.o.) | 1 - 5 | Inhibition of ex vivo platelet aggregation induced by U-44069 | [1] |
Table 2: Template for Pharmacokinetic Parameters of L-670,596 in Primates
| Parameter | Value (Mean ± SD) | Units |
| Dose | mg/kg | |
| Route of Administration | ||
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h | |
| CL/F | L/h/kg | |
| Vd/F | L/kg |
Mandatory Visualization
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-670,596.
Caption: Experimental workflow for in vivo dose determination of L-670,596 in primates.
References
- 1. Drug-Containing Gelatin Treats as an Alternative to Gavage for Long-Term Oral Administration in Rhesus Monkeys (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet aggregation in humans and nonhuman primates: relevance to xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects and metabolism of ethanol in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Transmission Aggregometry with L-670,596
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. These application notes provide a detailed protocol for utilizing LTA to characterize the inhibitory effects of L-670,596, a potent and selective thromboxane A2 (TXA2)/prostaglandin endoperoxide (TP) receptor antagonist.
L-670,596 inhibits platelet aggregation by blocking the binding of TXA2 and other TP receptor agonists, such as the stable TXA2 mimetic U-44069, to their receptors on the platelet surface. This protocol is designed for researchers in pharmacology, drug discovery, and hematology to accurately determine the potency and efficacy of L-670,596 and similar compounds.
Data Presentation
The following tables summarize the key quantitative data for performing LTA with L-670,596.
Table 1: L-670,596 Inhibitory Activity
| Parameter | Value | Species | Agonist | Reference |
| IC₅₀ | 1.1 x 10⁻⁷ M | Human | U-44069 | [1] |
Table 2: Suggested Concentration Range for L-670,596 Dose-Response Analysis
| Concentration (M) | Log Concentration (M) |
| 1 x 10⁻⁹ | -9.0 |
| 3 x 10⁻⁹ | -8.5 |
| 1 x 10⁻⁸ | -8.0 |
| 3 x 10⁻⁸ | -7.5 |
| 1 x 10⁻⁷ | -7.0 |
| 3 x 10⁻⁷ | -6.5 |
| 1 x 10⁻⁶ | -6.0 |
| 3 x 10⁻⁶ | -5.5 |
| 1 x 10⁻⁵ | -5.0 |
Table 3: Recommended Agonist Concentrations for LTA
| Agonist | Typical Final Concentration | Notes |
| U-44069 | 1 - 5 µM | A stable TXA2 mimetic and direct TP receptor agonist. |
| Arachidonic Acid | 0.5 - 1.5 mM | Precursor for TXA2 synthesis by platelets.[2] |
| ADP | 2 - 10 µM | To assess the selectivity of L-670,596.[1] |
| Collagen | 1 - 5 µg/mL | To assess the selectivity of L-670,596. |
Experimental Protocols
This section provides a detailed methodology for performing LTA to assess the inhibitory activity of L-670,596.
Materials and Reagents
-
L-670,596
-
U-44069 (or other suitable TP receptor agonist)
-
Arachidonic Acid
-
ADP
-
Collagen
-
Dimethyl sulfoxide (DMSO)
-
3.2% or 3.8% Sodium Citrate solution
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA) - optional for washed platelet preparations
-
Prostaglandin E1 (PGE₁) - for washed platelet preparations
-
Apyrase - for washed platelet preparations
-
Tyrode's buffer - for washed platelet preparations
Equipment
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block (37°C)
-
Aggregometer cuvettes with stir bars
-
Plastic or siliconized glass tubes for blood collection
Preparation of Reagents
-
L-670,596 Stock Solution: Prepare a 10 mM stock solution of L-670,596 in DMSO. Store in aliquots at -20°C. Further dilute in saline or an appropriate buffer to create working solutions. The final DMSO concentration in the PRP should be kept below 0.5% to avoid affecting platelet function.
-
Agonist Solutions: Prepare stock solutions of U-44069, arachidonic acid, ADP, and collagen according to the manufacturer's instructions. Aliquot and store at -20°C or as recommended. On the day of the experiment, thaw and dilute the agonists to their working concentrations in saline.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation.
-
Immediately transfer the blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[3]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[3]
-
Carefully aspirate the upper, platelet-rich layer (PRP) and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells.[3]
-
Aspirate the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay, but the entire procedure should be completed within 3-4 hours of blood collection.
-
Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the sample well.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well.
-
Set the light transmission for PRP to 0% and for PPP to 100%.
-
-
Inhibition Assay:
-
Place a cuvette with PRP and a stir bar into the sample well and allow it to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 5 µL) of the L-670,596 working solution (or vehicle control - DMSO diluted in saline) to the PRP.
-
Pre-incubate the PRP with L-670,596 for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
Establish a new baseline reading just before adding the agonist.
-
Add the agonist (e.g., U-44069) to the cuvette to induce platelet aggregation. The volume of the agonist should be small (e.g., 5-10 µL) to minimize dilution effects.
-
Record the change in light transmission for a set period, typically 5-10 minutes, or until a stable maximum aggregation is reached.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of L-670,596.
-
Calculate the percentage of inhibition for each L-670,596 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the L-670,596 concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve, which is the concentration of L-670,596 that produces 50% inhibition of agonist-induced platelet aggregation.
-
Mandatory Visualizations
Thromboxane A2 Signaling Pathway in Platelets
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for LTA with L-670,596
Caption: LTA experimental workflow with L-670,596.
References
Application of L-670596 in Arachidonic Acid-Induced Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-670596 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential component in the biosynthesis of leukotrienes, which are pro-inflammatory mediators derived from arachidonic acid.[1] By binding to FLAP, this compound effectively blocks the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical step for the conversion of arachidonic acid into leukotrienes.[2] This mechanism makes this compound a valuable tool for studying the role of leukotrienes in various physiological and pathological processes, particularly in the context of inflammation.
These application notes provide detailed protocols for utilizing this compound in common arachidonic acid-induced assays to assess its inhibitory effects on leukotriene synthesis. The primary endpoints in these assays are the levels of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.
Mechanism of Action of this compound in the Arachidonic Acid Cascade
Arachidonic acid, released from the cell membrane, is metabolized through several pathways, including the 5-lipoxygenase pathway that leads to the production of leukotrienes. This process is initiated by the activation of 5-LOX, which requires the presence of FLAP. This compound specifically targets and inhibits FLAP, thereby preventing the synthesis of all downstream leukotrienes.
Figure 1. Signaling pathway of this compound in the arachidonic acid cascade.
Quantitative Data: Inhibition of Leukotriene B4 Synthesis
The inhibitory potency of this compound is typically determined in cellular assays that measure the production of LTB4 following stimulation with a calcium ionophore such as A23187, which mimics the physiological release of arachidonic acid.
Table 1: Inhibitory Activity of this compound on LTB4 Production in Human Polymorphonuclear Leukocytes (PMNs)
| Assay System | Stimulus | Measured Analyte | IC50 of this compound |
| Isolated Human PMNs | A23187 | Leukotriene B4 (LTB4) | ~5 nM |
Table 2: Inhibitory Activity of this compound on LTB4 Production in Human Whole Blood
| Assay System | Stimulus | Measured Analyte | IC50 of this compound |
| Human Whole Blood | A23187 | Leukotriene B4 (LTB4) | ~50 nM |
Note: The higher IC50 value in whole blood is expected due to plasma protein binding of the inhibitor.
Experimental Protocols
The following are detailed protocols for two key assays used to evaluate the efficacy of this compound.
Cellular Leukotriene Biosynthesis Assay in Human Polymorphonuclear Leukocytes (PMNs)
This assay measures the ability of this compound to inhibit LTB4 production in isolated human neutrophils.
Figure 2. Experimental workflow for the cellular leukotriene biosynthesis assay.
a. Materials:
-
This compound
-
Human peripheral blood from healthy, consenting donors
-
Dextran solution
-
Ficoll-Hypaque density gradient medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Calcium Ionophore A23187
-
Methanol or other suitable solvent for this compound
-
LTB4 ELISA kit or LC-MS/MS system
b. Protocol:
-
Isolation of Human PMNs:
-
Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Isolate PMNs using a standard method such as dextran sedimentation followed by centrifugation over a Ficoll-Hypaque density gradient.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the resulting PMN pellet and resuspend in buffer (e.g., HBSS with calcium and magnesium) to a concentration of 1-5 x 10^6 cells/mL.
-
-
Inhibition and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the assay is low (e.g., <0.1%) and consistent across all wells.
-
Pre-incubate the PMN suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to a final concentration of 1-5 µM.
-
Incubate for 5-15 minutes at 37°C.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by placing the samples on ice and/or adding a stop solution (e.g., containing a chelating agent like EDTA).
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant for LTB4 analysis.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Human Whole Blood Assay for LTB4 Inhibition
This ex vivo assay measures the inhibitory effect of this compound in a more physiologically relevant matrix.
Figure 3. Experimental workflow for the human whole blood assay.
a. Materials:
-
This compound
-
Human peripheral blood from healthy, consenting donors
-
Heparin or other suitable anticoagulant
-
Calcium Ionophore A23187
-
Methanol or other suitable solvent for this compound
-
LTB4 ELISA kit or LC-MS/MS system
b. Protocol:
-
Sample Preparation:
-
Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Use the whole blood directly in the assay.
-
-
Inhibition and Stimulation:
-
Prepare a stock solution of this compound and serial dilutions as described in the PMN assay protocol.
-
Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Induce leukotriene synthesis by adding A23187 to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma for LTB4 analysis. Due to the complexity of the matrix, a sample extraction step (e.g., solid-phase extraction) may be necessary before analysis.
-
Quantify the LTB4 concentration in the plasma using a sensitive and specific method such as a validated ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Perform data analysis as described for the PMN assay to determine the IC50 of this compound in human whole blood.
-
Conclusion
This compound is a powerful research tool for investigating the role of the 5-lipoxygenase pathway in various biological systems. The protocols provided herein offer robust methods for quantifying the inhibitory activity of this compound on arachidonic acid-induced leukotriene synthesis. Careful execution of these assays will provide valuable data for researchers in pharmacology and drug development.
References
Troubleshooting & Optimization
troubleshooting L-670596 insolubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-670596. The information provided is designed to address common challenges, particularly its insolubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] It is a valuable tool for studying the physiological and pathological roles of thromboxane A2 (TXA2). The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by TXA2, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses such as platelet aggregation and smooth muscle contraction.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] For most biological experiments, it is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in the desired aqueous buffer.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The tolerance of cell lines to DMSO can vary. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[2][3][4] For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[2] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its impact on your specific cell type.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps to mitigate this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher concentration (e.g., 0.5% vs 0.1%) may be necessary to maintain solubility.
-
Use a gentle dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing or stirring.
-
Consider co-solvents: In some cases, the addition of other co-solvents to the aqueous buffer may improve solubility, though this needs to be carefully validated for compatibility with your experimental system.
Q5: How should I store this compound stock solutions?
For long-term storage, it is recommended to store the solid compound and concentrated DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting issues related to the insolubility of this compound in aqueous buffers.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Suggested Solution |
| Concentration too high | Decrease the final working concentration of this compound. |
| Insufficient DMSO | Increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells (typically ≤ 0.5%).[2][3][4] |
| Improper mixing | Add the aqueous buffer to the DMSO stock slowly while vortexing. |
| Buffer incompatibility | Test the solubility in different common biological buffers (e.g., PBS, Tris-HCl, HEPES) at your desired pH. |
Problem: Solution appears cloudy or contains fine particles after dilution.
| Potential Cause | Suggested Solution |
| Micro-precipitation | Centrifuge the diluted solution at high speed and use the supernatant. Note that the actual concentration will be lower than intended. |
| Compound aggregation | Try brief sonication of the diluted solution. Be cautious as this may generate heat and potentially degrade the compound. |
Problem: Inconsistent experimental results, possibly due to variable solubility.
| Potential Cause | Suggested Solution |
| Incomplete dissolution of stock | Ensure the DMSO stock solution is completely clear before making dilutions. Gentle warming (to room temperature) and vortexing can help. |
| Precipitation over time | Prepare the final working solution immediately before use. If the experiment is long, visually inspect for precipitation at various time points. |
| Adsorption to plasticware | Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 433.47 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important: When diluting, add the aqueous buffer to the DMSO stock solution slowly and with gentle mixing to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (ideally ≤ 0.5%).[2][3][4]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your working solution.
-
Use the freshly prepared working solution in your experiment immediately.
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Solubility | Comments |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Aqueous Buffers (PBS, Tris-HCl, HEPES) | Sparingly soluble | Requires a co-solvent like DMSO for initial dissolution. |
Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most immortalized cell lines | 0.5% (v/v) | [2][3][4] |
| Primary cells and sensitive cell lines | ≤ 0.1% (v/v) | [2] |
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Thromboxane A2 receptor signaling pathway and inhibition by this compound.
References
Technical Support Center: Optimizing L-670596 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of L-670596 for in vivo efficacy studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By blocking this receptor, this compound inhibits the physiological effects of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), which include platelet aggregation and vasoconstriction.
Q2: What is a typical starting dose for an in vivo efficacy study with this compound?
A2: A starting dose can be estimated from the provided ED50 values in various animal models (see Table 1). For instance, in guinea pigs, an intravenous (i.v.) dose of 0.03-0.04 mg/kg has been shown to be effective in inhibiting bronchoconstriction. For oral administration in rhesus monkeys, a dose range of 1-5 mg/kg was found to be active in inhibiting platelet aggregation. It is crucial to perform a dose-ranging study in your specific model to determine the optimal dose.
Q3: How should I formulate this compound for in vivo administration?
A3: As this compound is a hydrophobic molecule, careful formulation is required to ensure its solubility and bioavailability. The choice of vehicle will depend on the route of administration. For intravenous administration, a solubilizing agent such as DMSO followed by dilution in saline or a cyclodextrin-based formulation may be suitable. For oral administration, a suspension in a vehicle like 0.5% methylcellulose or a lipid-based formulation can be considered. It is essential to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q4: What are the expected outcomes of successful TP receptor antagonism with this compound in vivo?
A4: Successful antagonism should lead to a reduction in TXA2-mediated physiological responses. This can be measured by various endpoints depending on the disease model, such as inhibition of platelet aggregation, reduction in thrombosis, amelioration of bronchoconstriction, or a decrease in vasoconstriction-related parameters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. - Poor Bioavailability: The formulation may not be optimal, leading to poor absorption or rapid metabolism. - Incorrect Route of Administration: The chosen route may not be appropriate for the compound or the model. - Compound Instability: this compound may be degrading in the formulation or in vivo. | - Perform a dose-ranging study to establish a clear dose-response relationship. - Re-evaluate the formulation. Consider using solubilizing agents, micronization, or a different vehicle. - If using oral administration, consider intravenous or intraperitoneal routes to bypass first-pass metabolism. - Assess the stability of this compound in the dosing vehicle at the storage and administration temperatures. |
| High Variability in Response | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-Animal Variation: Biological differences between animals in metabolism or disease severity. - Formulation Inhomogeneity: The compound may not be uniformly suspended or dissolved in the vehicle. | - Ensure accurate and consistent dosing techniques. For oral gavage, ensure proper placement. - Increase the number of animals per group to improve statistical power. - Ensure the formulation is homogenous before each administration by thorough mixing or sonication. |
| Unexpected Adverse Effects | - Off-Target Effects: Although selective, high concentrations may lead to off-target interactions. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Exaggerated Pharmacological Effect: Excessive blockade of TP receptors could lead to bleeding or other complications. | - Reduce the dose to see if the adverse effects are dose-dependent. - Include a vehicle-only control group to assess the toxicity of the vehicle. - Monitor for signs of bleeding (e.g., increased bleeding time, hematuria) and consider reducing the dose. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Effect | Route of Administration | Effective Dose (ED50) |
| Guinea Pig | Inhibition of arachidonic acid-induced bronchoconstriction | Intravenous (i.v.) | 0.04 mg/kg |
| Guinea Pig | Inhibition of U-44069-induced bronchoconstriction | Intravenous (i.v.) | 0.03 mg/kg |
| Pig | Inhibition of U-44069-induced renal vasoconstriction | Intravenous (i.v.) | 0.02 mg/kg |
| Rhesus Monkey | Inhibition of ex vivo platelet aggregation to U-44069 | Oral (p.o.) | 1-5 mg/kg |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rodent Model of Thrombosis
-
Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentrations. The final concentration of DMSO should be kept below 5% to minimize toxicity.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
-
Administration:
-
Administer the this compound formulation via the tail vein using a 27-30 gauge needle.
-
The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Efficacy Assessment:
-
Induce thrombosis using a model such as the ferric chloride-induced carotid artery injury model.
-
Measure the time to vessel occlusion as the primary efficacy endpoint.
-
Collect blood samples at predetermined time points to assess ex vivo platelet aggregation.
-
Protocol 2: Oral Administration of this compound in a Primate Model of Platelet Aggregation
-
Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
Ensure the suspension is homogenous by stirring or sonicating before administration.
-
-
Animal Preparation:
-
Fast the animal overnight before dosing.
-
-
Administration:
-
Administer the this compound suspension via oral gavage using a flexible feeding tube.
-
The dosing volume should be appropriate for the animal's weight.
-
-
Efficacy Assessment:
-
Collect blood samples at baseline and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Prepare platelet-rich plasma (PRP) from the blood samples.
-
Perform ex vivo platelet aggregation studies using an aggregometer with an agonist such as U-44069 or arachidonic acid.
-
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
Caption: Logical workflow for troubleshooting in vivo experiments with this compound.
preventing L-670596 degradation in cell culture media
Welcome to the Technical Support Center for L-670596. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. Ensuring the stability of this farnesyltransferase inhibitor is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be a factor?
A1: Yes, inconsistent biological activity can be a significant indicator of compound instability.[1] If this compound degrades in your cell culture media, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and an underestimation of its potency.[1][2] It is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that could cause this compound to degrade in my cell culture media?
A2: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible functional groups.[1][2]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2][3]
-
Media Components: Certain components in the media, such as amino acids, vitamins, or trace metals, can react with and degrade the compound.[2][4]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize this compound.[2][5]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[1][6]
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation of susceptible moieties.[6][7]
Q3: What are the likely degradation pathways for this compound based on its chemical structure?
A3: Based on the chemical structure of this compound, which contains a lactam (a cyclic amide) and a sulfide group, the following degradation pathways are most likely:
-
Hydrolysis of the Lactam Ring: Lactam rings can be susceptible to hydrolysis, especially under physiological pH and temperature, leading to the opening of the ring and inactivation of the molecule.[8][9][10]
-
Oxidation of the Sulfide Moiety: The sulfide group in the structure of this compound is prone to oxidation, which can form sulfoxides or sulfones, altering the compound's biological activity.[11][12][13][14][15]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and prevent the degradation of this compound in your cell culture experiments.
Problem: I suspect this compound is degrading in my cell culture media.
Solution Workflow:
Caption: A troubleshooting workflow for addressing suspected this compound degradation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Loss of this compound activity over time | Hydrolysis of the lactam ring | - Minimize incubation time where possible.- Prepare fresh working solutions of this compound for each experiment.- Assess stability at different pH values if your experimental system allows. |
| Oxidation of the sulfide group | - Consider using a serum-free medium to reduce oxidative stress.[7]- If possible, prepare media fresh to minimize dissolved oxygen.- The addition of antioxidants to the culture media could be explored, but their effects on your specific cell line and experiment should be validated.[7][16][17] | |
| General chemical instability | - Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C and protect from light.[4]- Avoid repeated freeze-thaw cycles of the stock solution.[4] | |
| High variability between experimental replicates | Inconsistent sample handling | - Ensure uniform mixing of the media after adding this compound.- Use calibrated pipettes for accurate dispensing. |
| Precipitation of this compound | - Visually inspect the media for any precipitate after adding this compound.- Decrease the final concentration of this compound if solubility is an issue.- Use pre-warmed media when preparing working solutions to improve solubility.[2] |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different conditions to illustrate the impact of temperature and media composition. Actual stability should be determined experimentally.
| Condition | Time (hours) | This compound Remaining (%) |
| DMEM + 10% FBS, 37°C | 0 | 100 |
| 6 | 85 | |
| 24 | 60 | |
| 48 | 35 | |
| Serum-Free DMEM, 37°C | 0 | 100 |
| 6 | 95 | |
| 24 | 80 | |
| 48 | 65 | |
| DMEM + 10% FBS, 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your cell culture medium of interest (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system for analysis
Methodology:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Microbial oxidation of sulfur - Wikipedia [en.wikipedia.org]
- 15. Continuous Bioinspired Oxidation of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: L-670,596 and Platelet Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-670,596 in platelet aggregation studies. Inconsistent results can arise from various factors, from reagent handling to experimental design. This guide aims to address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is L-670,596 and how does it work?
A1: L-670,596 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. It functions as a competitive antagonist, meaning it reversibly binds to the TP receptor and blocks the binding of its natural ligands, such as thromboxane A2 (TXA2) and prostaglandin H2 (PGH2). By blocking the TP receptor, L-670,596 inhibits the downstream signaling cascade that leads to platelet activation, shape change, granule secretion, and ultimately, aggregation.
Q2: What is the recommended solvent and storage for L-670,596?
A2: For in vitro experiments, L-670,596 can be dissolved in an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in an appropriate aqueous buffer compatible with your platelet preparation. To avoid precipitation, ensure the final concentration of the organic solvent in the platelet suspension is minimal (typically less than 0.5%).
Q3: What agonists are suitable for use with L-670,596 to demonstrate its inhibitory effect?
A3: To specifically assess the activity of L-670,596, it is recommended to use agonists that directly or indirectly activate the TP receptor. Suitable agonists include:
-
U46619: A stable thromboxane A2 mimetic that directly activates the TP receptor.
-
Arachidonic Acid (AA): The precursor for TXA2 synthesis. Inhibition of AA-induced aggregation demonstrates the blockade of the downstream TXA2 signaling pathway.
-
Collagen: A physiological agonist that induces TXA2 production and subsequent platelet activation through the TP receptor.
Q4: What is a typical pre-incubation time for L-670,596 with platelets?
A4: A pre-incubation time of 2 to 10 minutes at 37°C is generally sufficient for L-670,596 to bind to the TP receptors on the platelets before the addition of an agonist. However, the optimal pre-incubation time may vary depending on the specific experimental conditions and should be determined empirically.
Troubleshooting Guide for Inconsistent Results
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicates | Inconsistent pipetting of L-670,596, agonist, or platelet suspension. Temperature fluctuations during the assay. Incomplete mixing of reagents. | Use calibrated pipettes and ensure consistent technique. Maintain a constant 37°C throughout the experiment. Gently vortex or invert to mix solutions thoroughly before use. |
| No or reduced inhibition by L-670,596 | Degraded L-670,596 stock solution. Insufficient pre-incubation time. Use of an inappropriate agonist that bypasses the TP receptor pathway (e.g., high concentrations of thrombin). | Prepare a fresh stock solution of L-670,596. Increase the pre-incubation time to allow for adequate receptor binding. Use a TP receptor-dependent agonist like U46619 or arachidonic acid. |
| Spontaneous platelet aggregation in control samples | Platelet activation during blood collection or processing. Contamination of reagents or glassware. High shear stress during pipetting. | Ensure atraumatic venipuncture and gentle handling of blood samples. Use sterile, pyrogen-free reagents and consumables. Pipette gently and avoid creating air bubbles. |
| Inconsistent results between different platelet donors | Inter-individual variability in platelet receptor expression and signaling. Influence of diet, medication, or lifestyle factors of the donor. | Use platelets from multiple healthy donors to account for biological variability. Ensure donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 7-10 days prior to blood collection. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of L-670,596 in various in vitro assays. These values can serve as a reference for expected potency.
| Assay | Agonist | Platelet Source | IC50 | Reference |
| Radioligand Binding | 125I-labeled PTA-OH | Human Platelets | 5.5 x 10⁻⁹ M | [1] |
| Platelet Aggregation | U-44069 | Human Platelet Rich Plasma | 1.1 x 10⁻⁷ M | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including agonist concentration and platelet preparation.
Detailed Experimental Protocol
This protocol outlines a standard method for assessing the inhibitory effect of L-670,596 on platelet aggregation using light transmission aggregometry (LTA).
1. Materials
-
L-670,596
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Human whole blood from healthy, medication-free donors
-
3.2% Sodium Citrate
-
Agonist (e.g., U46619, Arachidonic Acid)
-
Phosphate Buffered Saline (PBS)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
2. Preparation of Reagents
-
L-670,596 Stock Solution: Dissolve L-670,596 in DMSO to prepare a 10 mM stock solution. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the L-670,596 stock solution in PBS to achieve the desired final concentrations.
-
Agonist Solutions: Prepare agonist solutions at appropriate concentrations according to the manufacturer's instructions or published literature.
3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper layer of PRP to a new polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
4. Platelet Aggregation Assay
-
Set up the light transmission aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Pipette 450 µL of the adjusted PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 2-5 minutes.
-
Add 5 µL of the L-670,596 working solution (or vehicle control) to the PRP and pre-incubate for 5-10 minutes.
-
Add 50 µL of the agonist solution to initiate platelet aggregation.
-
Record the aggregation for at least 5 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
Visualizations
Thromboxane A2 Signaling Pathway in Platelets
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for platelet aggregation assay.
References
L-670596 off-target effects in cellular assays
This technical support resource provides researchers, scientists, and drug development professionals with essential information for utilizing L-670596 in cellular assays. Given the high selectivity of this compound for the thromboxane A2 (TXA2) receptor, this guide focuses on ensuring on-target effects are accurately measured and provides troubleshooting for issues that might be misinterpreted as off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). By binding to this receptor, it prevents the downstream signaling cascade initiated by its natural ligand, thromboxane A2. This inhibition blocks physiological responses such as platelet aggregation and vasoconstriction.
Q2: Are there any known significant off-target effects of this compound?
A2: Published literature emphasizes the high selectivity of this compound. For instance, it has been shown to not inhibit ADP-induced platelet aggregation or bronchoconstriction induced by a variety of other agonists. While any small molecule could potentially have off-target effects at high concentrations, significant off-target activities for this compound at typical working concentrations have not been prominently reported.
Q3: I am observing an unexpected cellular phenotype after this compound treatment. Could this be an off-target effect?
A3: While an off-target effect is a possibility, it is crucial to first rule out other experimental variables. Consider the following:
-
Compound Concentration: Are you using a concentration that is significantly higher than the reported IC50 values? High concentrations are more likely to induce non-specific effects.
-
On-Target Effect Confirmation: Can you rescue the phenotype by adding an excess of a TP receptor agonist? This would confirm the effect is mediated through the TP receptor.
-
Vehicle Control: Is your vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated samples and showing no effect on its own?
-
Cell Health: Could the observed phenotype be a result of cytotoxicity at the concentration used? It is advisable to perform a cell viability assay.
Q4: How can I confirm that the effects I see are due to TP receptor antagonism?
A4: To confirm the on-target activity of this compound, you can perform several experiments:
-
Agonist Competition Assay: Pre-treat cells with this compound and then stimulate with a known TP receptor agonist, such as U-46619. A successful on-target effect would show a dose-dependent inhibition of the agonist-induced response.
-
Knockdown/Knockout Model: Use a cell line where the TP receptor (TBXA2R) has been knocked down or knocked out. In these cells, this compound should have no effect on the signaling pathway of interest.
-
Use of a Structurally Different Antagonist: If possible, use another selective TP receptor antagonist with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results | Inconsistent cell passage number or health. | Use cells within a consistent passage number range and ensure high viability before each experiment. |
| Instability of this compound in media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable effect of this compound | Low or no expression of the TP receptor in the cell line. | Confirm TP receptor expression at the mRNA or protein level (e.g., via RT-qPCR or Western blot). |
| Inactive compound. | Verify the purity and integrity of your this compound stock. If in doubt, purchase a new batch from a reputable supplier. | |
| Inappropriate assay endpoint. | Ensure your assay is designed to measure a downstream event of TP receptor signaling (e.g., calcium mobilization, platelet aggregation). | |
| Unexpected pro-inflammatory response | This is not a commonly reported effect and may be context-specific or due to experimental artifacts. | Perform a dose-response curve to see if the effect is only present at high concentrations. Ensure the absence of endotoxin contamination in your reagents and cell culture. |
On-Target Activity Data
| Assay Type | Agonist | System | This compound Potency |
| Radioligand Binding | 125I-labeled PTA-OH | Human platelets | IC50: 5.5 x 10-9 M |
| Platelet Aggregation | U-44069 | Human platelet-rich plasma | IC50: 1.1 x 10-7 M |
| Tracheal Chain Contraction | U-44069 | Guinea pig | pA2: 9.0 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
-
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound
-
TP receptor agonist (e.g., U-44069)
-
Vehicle (e.g., DMSO)
-
Platelet aggregometer
-
-
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Add the TP receptor agonist to induce platelet aggregation.
-
Monitor the change in light transmission using a platelet aggregometer.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 2: Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on agonist-induced intracellular calcium release.
-
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TP receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Vehicle (e.g., DMSO)
-
Fluorometric plate reader
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with the TP receptor agonist.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response.
-
Visualizations
Caption: On-target signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound to distinguish between on-target and potential off-target effects.
addressing variability in animal models treated with L-670596
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal models treated with L-670596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the thromboxane A2 receptor (TP receptor). Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, this compound inhibits these effects.
Q2: What are the common in vivo applications of this compound?
A2: Based on its mechanism of action, this compound is primarily used in animal models to study thrombosis, vasoconstriction, and inflammatory processes where thromboxane A2 plays a significant role.
Q3: What are potential sources of variability in animal studies with this compound?
A3: Variability can arise from several factors, including the animal's sex, diet, and genetic strain. Additionally, drug formulation, administration route, and dose selection can significantly impact outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
Symptom: High variability in the biological response to this compound between individual animals or experimental groups.
Possible Causes & Troubleshooting Steps:
-
Dose Selection: The selected dose may be on a steep part of the dose-response curve, where small variations in plasma concentration lead to large differences in effect.
-
Recommendation: Perform a dose-response study to determine the ED50 and a dose that produces a maximal, stable response.
-
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animals can lead to variable plasma concentrations.
-
Recommendation: Standardize the administration route and timing. Consider performing a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and the half-life of this compound in your specific animal model.
-
-
Sex Differences: There is evidence of sex-related differences in platelet function and response to antiplatelet agents.[1][2][3][4][5] Male animals may exhibit greater thromboxane B2 generation in vivo.[3]
-
Recommendation: Analyze data for each sex separately. If possible, use both male and female animals and include sex as a variable in your statistical analysis.
-
-
Dietary Influences: The fatty acid composition of the diet can influence endogenous prostaglandin synthesis, potentially altering the baseline thromboxane levels and the apparent efficacy of this compound.[6][7][8]
-
Recommendation: Ensure all animals are on the same standardized diet for a sufficient acclimation period before the study begins. Record the diet composition, particularly the ratio of n-3 to n-6 polyunsaturated fatty acids.
-
-
Compound Stability: Degradation of the this compound compound can lead to reduced potency.
-
Recommendation: Follow the manufacturer's instructions for storage and handling. Prepare fresh solutions for each experiment and protect from light and extreme temperatures.
-
Issue 2: Unexpected Adverse Effects
Symptom: Animals exhibit adverse effects not anticipated from the known mechanism of action of this compound.
Possible Causes & Troubleshooting Steps:
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects.
-
Recommendation: Always include a vehicle-only control group in your experimental design. Ensure the vehicle is well-tolerated and appropriate for the chosen route of administration.
-
-
Off-Target Effects at High Doses: At very high concentrations, the selectivity of this compound may be reduced, leading to off-target effects.
-
Recommendation: Re-evaluate the dose being used. If possible, measure plasma concentrations to ensure they are within a pharmacologically relevant range.
-
-
Route of Administration: The method of administration can cause stress or injury to the animal, confounding the results.[9]
-
Recommendation: Ensure personnel are properly trained in the chosen administration technique. Use the smallest appropriate needle size for injections and habituate animals to handling and restraint.
-
Data Presentation
Table 1: Factors Influencing Variability in Thromboxane Receptor Antagonist Studies
| Factor | Potential Impact on this compound Studies | Mitigation Strategies |
| Animal Sex | Differences in platelet reactivity and drug metabolism.[1][3][4] | Segregate data by sex; use both sexes if feasible. |
| Animal Diet | Altered baseline prostaglandin synthesis.[7][8] | Standardize diet across all experimental groups. |
| Animal Strain | Genetic differences in drug metabolism and receptor expression. | Use a consistent, well-characterized animal strain. |
| Drug Dose | High variability if dose is on the steep part of the dose-response curve. | Conduct a dose-response study to identify an optimal dose. |
| Drug Formulation | Poor solubility or stability can lead to inconsistent dosing. | Use a validated vehicle; prepare fresh solutions. |
| Administration Route | Affects absorption rate and bioavailability.[9] | Choose and standardize the most appropriate route. |
| Compound Stability | Degradation leads to loss of potency. | Adhere to recommended storage conditions. |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound in a Rodent Model
-
Animal Model: Select the appropriate rodent species and strain for your research question. Acclimate animals for at least one week under standardized housing conditions.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to cover a range of doses (e.g., 0.01, 0.1, 1, 10, 100 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle to different groups of animals (n=6-8 per group) via the chosen route (e.g., intraperitoneal, oral gavage).
-
Pharmacodynamic Endpoint: At a predetermined time point post-administration (based on expected Tmax), collect blood or tissue samples to measure a relevant biomarker of thromboxane receptor antagonism (e.g., ex vivo platelet aggregation in response to a thromboxane mimetic like U-46619).
-
Data Analysis: Plot the percent inhibition of the pharmacodynamic endpoint against the log of the dose. Fit the data to a sigmoidal dose-response curve to determine the ED50.
Protocol 2: Assessment of this compound Formulation and Vehicle Effects
-
Animal Groups: Establish four groups of animals (n=6-8 per group):
-
Group 1: Naive control (no treatment)
-
Group 2: Vehicle control
-
Group 3: this compound in Vehicle A
-
Group 4: this compound in Vehicle B (if testing alternative formulations)
-
-
Administration: Administer the treatments at the same volume and route.
-
Monitoring: Observe animals for any adverse reactions, including changes in behavior, weight loss, or signs of distress.
-
Endpoint Measurement: At the study endpoint, measure the desired biological outcome.
-
Data Analysis: Compare the vehicle control group to the naive control to assess any effects of the vehicle itself. Compare the this compound treatment groups to the vehicle control to determine the drug's efficacy with each formulation.
Visualizations
Caption: this compound Signaling Pathway
Caption: Recommended Experimental Workflow
Caption: Troubleshooting Flowchart
References
- 1. Frontiers | Sex-related differences in the response of anti-platelet drug therapies targeting purinergic signaling pathways in sepsis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sex related differences in platelet function: the effect of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sex-related differences in aspirin pharmacokinetics in rabbits and man and its relationship to antiplatelet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in the antithrombotic effects of aspirin | Blood | American Society of Hematology [ashpublications.org]
- 6. Dietary Influences on Prostaglandin Synthesis [ouci.dntb.gov.ua]
- 7. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship of dietary fats to prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
L-670596 Dose-Response Curve Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-670596. The information is designed to help you identify and resolve common issues encountered during the generation of dose-response curves in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dose-response curve for this compound is flat, showing no inhibition of the agonist-induced response. What are the potential causes?
A flat dose-response curve indicates a lack of inhibitory effect at the tested concentrations. Several factors could be responsible:
-
Inactive Compound:
-
Solution: Verify the integrity of your this compound stock. Prepare fresh solutions and ensure proper storage conditions to prevent degradation.
-
-
Low Receptor Expression:
-
Solution: Confirm that your chosen cell line endogenously expresses the thromboxane A2 receptor (TP receptor) at sufficient levels. If not, consider using a cell line known to express the receptor, such as human platelets, or a recombinant cell line overexpressing the TP receptor (e.g., HEK293-TP).
-
-
Inappropriate Agonist Concentration:
-
Solution: The concentration of the agonist (e.g., U-46619) used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively. Perform an agonist dose-response curve to determine its EC80 (the concentration that gives 80% of the maximal response) and use this concentration for your antagonist experiments.
-
-
Assay System Malfunction:
-
Solution: Ensure all components of your assay system are functioning correctly. This includes checking the viability of your cells, the activity of your detection reagents, and the proper functioning of your plate reader.
-
Q2: The IC50 value I'm obtaining for this compound is significantly higher (lower potency) than expected. What could be the issue?
A right-shifted dose-response curve, resulting in a higher IC50 value, suggests reduced potency. Consider the following troubleshooting steps:
-
Suboptimal Cell Health:
-
Solution: Ensure your cells are healthy, in a logarithmic growth phase, and have a low passage number. Stressed or unhealthy cells can exhibit altered receptor expression and signaling.
-
-
Presence of Serum:
-
Solution: Components in serum can bind to this compound, reducing its effective concentration. Consider performing the assay in serum-free or low-serum media.
-
-
Incorrect Incubation Times:
-
Solution: The pre-incubation time with this compound before adding the agonist may be too short. Optimize the incubation time to allow for sufficient binding of the antagonist to the receptor.
-
-
Compound Adsorption:
-
Solution: this compound may adsorb to plasticware. Using low-adhesion plates and tubes can help mitigate this issue.
-
Q3: I am observing a high background signal in my assay, which is narrowing my assay window. How can I reduce it?
High background can mask the true inhibitory effect of this compound. Here are some strategies to lower your background signal:
-
Reduce Cell Seeding Density:
-
Solution: An excessively high cell number can lead to a high basal signal. Optimize the cell seeding density to find a balance between a robust signal and a low background.
-
-
Wash Steps:
-
Solution: Incorporate additional wash steps to remove any residual agonist or other interfering substances before adding the detection reagents.
-
-
Optimize Reagent Concentrations:
-
Solution: The concentration of your detection reagents may be too high. Titrate your reagents to determine the optimal concentration that provides a good signal-to-background ratio.
-
-
Choice of Assay Plate:
-
Solution: For fluorescence-based assays, use black-walled plates to reduce light scatter. For luminescence-based assays, use white-walled plates to maximize the signal.
-
Q4: My dose-response data is not reproducible between experiments. What are the likely sources of variability?
Poor reproducibility can be frustrating. To improve the consistency of your results, focus on the following:
-
Inconsistent Cell Culture Conditions:
-
Solution: Maintain consistent cell culture practices, including passage number, confluency at the time of the assay, and media composition.
-
-
Pipetting Errors:
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability in reagent and compound addition.
-
-
Edge Effects:
-
Solution: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
-
-
Inconsistent Incubation Times and Temperatures:
-
Solution: Use a calibrated incubator and ensure consistent incubation times for all steps of the assay across all experiments.
-
Data Presentation
The following table summarizes the reported in vitro activity of this compound. These values can serve as a benchmark for your experiments.
| Assay Type | Agonist | System | IC50 |
| Inhibition of Platelet Aggregation | U-44069 | Human Platelet Rich Plasma | 1.1 x 10⁻⁷ M |
| Inhibition of Radioligand Binding | ¹²⁵I-labeled PTA-OH | Human Platelets | 5.5 x 10⁻⁹ M |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the dose-response curve of this compound.
Protocol 1: Inhibition of Agonist-Induced Platelet Aggregation
This assay measures the ability of this compound to inhibit platelet aggregation induced by a thromboxane A2 receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add PRP to an aggregometer cuvette with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Add a fixed concentration (typically the EC80) of a thromboxane A2 mimetic, such as U-46619, to induce platelet aggregation.
-
Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay in HEK293 Cells
This assay measures the ability of this compound to block the increase in intracellular calcium induced by a thromboxane A2 receptor agonist in a recombinant cell line.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human thromboxane A2 receptor in appropriate media.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Calcium Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Inject a fixed concentration (EC80) of U-46619 into the wells while simultaneously recording the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50.
-
Mandatory Visualization
Caption: Thromboxane A2 (TXA2) Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Dose-Response Analysis.
Caption: Troubleshooting Logic for this compound Dose-Response Curve Issues.
Technical Support Center: Minimizing Precipitation of L-670596 In Vitro
Welcome to the technical support center for L-670596. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro use of this compound, with a primary focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. It is also reported to exhibit inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1). Its primary in vitro applications include studying the thromboxane signaling pathway, investigating platelet aggregation, and exploring the role of ALDH1A1 in various physiological and pathological processes.
Q2: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below. Understanding these properties is crucial for designing experiments and preparing solutions.
| Property | Value | Reference |
| Chemical Formula | C22H21F2NO4S | N/A |
| Molecular Weight | 433.47 g/mol | N/A |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO. <43.35 mg/mL in 1.1 eq. NaOH. | [1] |
Q3: I am observing precipitation when I add this compound to my aqueous cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary causes include:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the specific medium.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can affect solubility.
-
pH and Temperature: The solubility of this compound may be dependent on the pH and temperature of the medium.
-
Improper Mixing: Insufficient mixing upon dilution can lead to localized high concentrations and precipitation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q5: How can I prevent precipitation of this compound during my experiments?
To minimize precipitation, consider the following strategies:
-
Prepare a High-Concentration Stock in DMSO: This minimizes the volume of organic solvent added to your aqueous assay.
-
Optimize the Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium.
-
Ensure Rapid and Thorough Mixing: Vortex or pipette vigorously immediately after adding the this compound solution to the aqueous medium to ensure rapid dispersion.
-
Pre-warm Aqueous Solutions: Adding the compound to pre-warmed media can help prevent precipitation caused by temperature shock.
-
Determine the Apparent Solubility: Before conducting your main experiments, it is highly recommended to determine the apparent solubility of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
If you are already experiencing precipitation, use the following table to identify the potential cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Solvent Shock / Poor Aqueous Solubility | - Decrease the final concentration of this compound.- Increase the final volume of the aqueous medium.- Use a stepwise dilution method.- Add the DMSO stock to the medium while vortexing. |
| Solution is initially clear but becomes cloudy over time at 37°C. | Compound Instability or Exceeding Equilibrium Solubility | - Determine the kinetic solubility for your experiment's timeframe.- Consider using solubility enhancers like serum (if compatible with your assay). |
| Precipitate is observed after a freeze-thaw cycle of the working solution. | Temperature-Induced Precipitation | - Prepare fresh working solutions for each experiment.- If storage is necessary, aliquot and store at -20°C or -80°C and minimize freeze-thaw cycles. |
| Variability in precipitation between experiments. | Inconsistent Preparation Technique | - Standardize your protocol for solution preparation, including mixing speed and time, and temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Apparent Solubility of this compound in Cell Culture Medium
This protocol will help you determine the maximum concentration of this compound that remains in solution in your specific experimental conditions.
-
Prepare a series of dilutions: From your 10 mM stock solution in DMSO, prepare a series of dilutions in your cell culture medium of choice (e.g., DMEM, RPMI-1640). Aim for a range of final concentrations that bracket your intended experimental concentration.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot from each dilution under a microscope to look for crystalline structures.
-
Quantification (Optional): For a quantitative measure, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like HPLC-UV.
-
Determine Apparent Solubility: The highest concentration that remains clear (or shows no significant decrease in concentration in the supernatant after centrifugation) is the apparent solubility under your experimental conditions.
Visualizing Pathways and Workflows
Signaling Pathways of this compound Action
The following diagrams illustrate the primary signaling pathways affected by this compound.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of ALDH1A1-mediated retinoic acid synthesis by this compound.
Experimental and Troubleshooting Workflows
The following diagrams provide a visual guide to a typical experimental workflow and a troubleshooting decision tree for precipitation issues.
Caption: Recommended experimental workflow for using this compound in vitro.
Caption: A decision tree to troubleshoot precipitation issues with this compound.
References
Validation & Comparative
Validating the Selectivity of L-670,596 for the Thromboxane A2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thromboxane A2 (TXA2) receptor (TP receptor) antagonist, L-670,596, with other notable TP receptor antagonists. The focus is on validating the selectivity of L-670,596 through a comprehensive review of its binding affinity and functional activity across a panel of prostanoid receptors. The information presented is supported by experimental data to aid researchers in their evaluation of this compound for therapeutic and investigational purposes.
Comparative Analysis of Binding Affinities
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. An ideal TP receptor antagonist should exhibit high affinity for the TP receptor while demonstrating significantly lower affinity for other prostanoid receptors, such as the prostaglandin D2 (DP), prostaglandin E2 (EP), prostaglandin F2α (FP), and prostacyclin (IP) receptors.
| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| L-670,596 | TP | Radioligand Binding ([¹²⁵I]-PTA-OH) | Human | Platelets | IC₅₀ | 5.5 | [1] |
| TP | Platelet Aggregation (U-44069 induced) | Human | Platelet Rich Plasma | IC₅₀ | 110 | [1] | |
| TP | Contraction Assay (U-44069 induced) | Guinea Pig | Tracheal Chain | pA₂ = 9.0 | - | [1] | |
| SQ29,548 | TP | Radioligand Binding ([³H]-SQ29,548) | Human | Platelet Membranes | Kᵢ | 7.3 | [2] |
| TP | Functional Assay (IP1) | Human | HEK293 cells | IC₅₀ | 360 | [3] | |
| Terutroban (S-18886) | TP | Radioligand Binding ([³H]-SQ29,548) | Human | Platelet Membranes | Kᵢ | 0.65 | [4] |
| TP | Functional Assay (IP1) | Human | HEK293 cells | IC₅₀ | 5.4 | [3] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
The selectivity of L-670,596 is further supported by the lack of inhibition of ADP-induced platelet aggregation and the failure to inhibit bronchoconstriction induced by a variety of other agonists.[1] However, for a complete quantitative validation, further studies reporting the binding affinities (Kᵢ values) of L-670,596 against a full panel of human recombinant prostanoid receptors (DP, EP₁, EP₂, EP₃, EP₄, FP, and IP) are needed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the affinity and selectivity of TP receptor antagonists.
Radioligand Binding Assay for TP Receptor Affinity
This assay determines the binding affinity of a compound to the TP receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of L-670,596 for the human TP receptor.
Materials:
-
Human platelet membranes (source of TP receptors)
-
Radioligand: [³H]-SQ29,548 or [¹²⁵I]-labeled PTA-OH
-
Test compound: L-670,596
-
Non-specific binding control: High concentration of a non-labeled TP receptor antagonist (e.g., SQ29,548)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from human blood by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of L-670,596.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-670,596 concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Platelet Aggregation Assay for Functional Antagonism
This functional assay assesses the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the IC₅₀ value of L-670,596 for the inhibition of TP receptor-mediated human platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
TP receptor agonist: U-44069 (a stable TXA2 mimetic)
-
Test compound: L-670,596
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Obtain PRP from citrated whole blood by centrifugation.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of L-670,596 or vehicle control for a specified time (e.g., 10 minutes at 37°C).
-
Aggregation Induction: Add a fixed concentration of the TP receptor agonist U-44069 to the PRP to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the maximum aggregation response for each concentration of L-670,596. Plot the percentage of inhibition of aggregation against the logarithm of the L-670,596 concentration to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using the DOT language, illustrate the TP receptor signaling pathway and a typical workflow for validating receptor selectivity.
Caption: TP Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daily administration of the TP receptor antagonist terutroban improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Antithrombotic Therapy: L-670596 vs. Aspirin
A comprehensive comparison for researchers and drug development professionals on the efficacy of the thromboxane receptor antagonist L-670596 versus the classic cyclooxygenase inhibitor, aspirin, in the context of thrombosis. This guide delves into their distinct mechanisms of action, presents supporting experimental data, and provides detailed methodologies for the key experiments cited.
Executive Summary
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in cardiovascular diseases. This guide provides a comparative analysis of two antithrombotic agents: this compound, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, and aspirin, a long-standing inhibitor of cyclooxygenase (COX) enzymes. While both drugs ultimately interfere with the pro-thrombotic actions of thromboxane A2, their mechanisms of action are fundamentally different. Aspirin acts upstream by irreversibly inhibiting the production of thromboxane A2, whereas this compound acts downstream by blocking the receptor that mediates its effects. This comparison reveals that in certain experimental models of arterial thrombosis, direct antagonism of the TP receptor may offer a more effective antithrombotic strategy than the inhibition of thromboxane A2 synthesis by aspirin.
Mechanism of Action: A Tale of Two Pathways
Aspirin's primary antithrombotic effect is achieved through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme within platelets.[1][2] This action blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of thromboxane A2 (TXA2).[1][2] TXA2 is a potent vasoconstrictor and platelet agonist, meaning it promotes platelet activation and aggregation, key steps in thrombus formation. By inhibiting TXA2 synthesis, aspirin effectively reduces platelet aggregation.[1][2]
In contrast, this compound is a selective antagonist of the thromboxane/prostaglandin endoperoxide receptor (TP receptor). It does not inhibit the production of TXA2 but instead competitively blocks the binding of TXA2 and its precursor, PGH2, to the TP receptors on the surface of platelets and vascular smooth muscle cells. This blockade prevents the downstream signaling events that would normally lead to platelet activation, shape change, and aggregation, as well as vasoconstriction.
References
Confirming the In Vivo Mechanism of Action of L-670596: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-670596, a potent thromboxane receptor antagonist, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of its in vivo mechanism of action.
This compound is a highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its in vivo activity has been demonstrated in various animal models, where it effectively inhibits physiological responses mediated by thromboxane A2 (TXA2), a potent mediator of platelet aggregation and smooth muscle contraction. This guide will delve into the quantitative data supporting its efficacy, compare it with other TP receptor antagonists, and provide detailed insights into the experimental protocols used for its evaluation.
Comparative In Vivo Efficacy of Thromboxane Receptor Antagonists
The following tables summarize the quantitative in vivo efficacy of this compound and its alternatives. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions.
Table 1: Inhibition of Bronchoconstriction in Guinea Pigs
| Compound | Agonist | Route of Administration | ED₅₀ (mg/kg) | Citation |
| This compound | Arachidonic Acid | i.v. | 0.04 | [1] |
| This compound | U-44069 | i.v. | 0.03 | [1] |
| SQ 24,775 | Arachidonic Acid | i.v. | 0.1 - 1.0 (dose-dependent inhibition) | [2] |
| S-1452 | Antigen | p.o. | 3 and 10 (inhibited bronchoconstriction) | [3] |
| ONO NT-126 | Propranolol-induced | i.v. | 0.001 and 0.01 (reduced PIB) |
Table 2: Inhibition of Renal Vasoconstriction
| Compound | Agonist | Animal Model | Route of Administration | ED₅₀ (mg/kg) / Effect | Citation |
| This compound | U-44069 | Pig | i.v. | 0.02 | [1] |
| SQ 29,548 | Amphotericin B | Rat | i.v. | Bolus and continuous infusion attenuated the fall in RPF | [4] |
Table 3: Anti-platelet Aggregation Effects
| Compound | Agonist | Animal Model | Route of Administration | Effect | Citation |
| This compound | U-44069 | Rhesus Monkey | p.o. | Active at 1-5 mg/kg (ex vivo) | [1] |
| SQ 29,548 | Collagen | Rabbit | i.v. | Dose-dependently reduced platelet loss | [5] |
| BM-13,177 | Collagen | Rabbit | i.v. | Dose-dependently reduced platelet loss | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments used to characterize thromboxane receptor antagonists.
Arachidonic Acid-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to inhibit bronchoconstriction caused by the administration of arachidonic acid, which is metabolized to bronchoconstrictive prostanoids, including thromboxane A2.
Materials:
-
Male Hartley guinea pigs
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Mechanical ventilator
-
Pressure transducer to measure pulmonary resistance and dynamic compliance
-
Arachidonic acid solution
-
Test compound (e.g., this compound) and vehicle
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to insert a cannula. Connect the animal to a mechanical ventilator.
-
Baseline Measurement: Record stable baseline values for pulmonary resistance and dynamic compliance.
-
Compound Administration: Administer the test compound or vehicle intravenously.
-
Agonist Challenge: After a predetermined time, administer an intravenous bolus of arachidonic acid to induce bronchoconstriction.
-
Data Acquisition: Continuously record changes in pulmonary resistance and dynamic compliance.
-
Analysis: Calculate the percentage inhibition of the arachidonic acid-induced bronchoconstriction by the test compound compared to the vehicle control. Determine the ED₅₀ value.
U-44069-Induced Renal Vasoconstriction in Pigs
This model evaluates the antagonist's ability to block the vasoconstrictive effects of a stable thromboxane A2 mimetic, U-44069, in the renal vasculature.
Materials:
-
Pigs (e.g., domestic pigs)
-
Anesthetic
-
Catheters for drug administration and blood pressure monitoring
-
Flow probe for measuring renal blood flow
-
U-44069 solution
-
Test compound (e.g., this compound) and vehicle
Procedure:
-
Animal Preparation: Anesthetize the pig and surgically place a flow probe around the renal artery to measure blood flow. Insert catheters for intravenous drug administration and arterial blood pressure monitoring.
-
Baseline Measurement: Record stable baseline values for renal blood flow and mean arterial pressure.
-
Compound Administration: Administer the test compound or vehicle intravenously.
-
Agonist Challenge: Infuse U-44069 intravenously to induce renal vasoconstriction.
-
Data Acquisition: Continuously monitor renal blood flow and mean arterial pressure.
-
Analysis: Calculate the percentage inhibition of the U-44069-induced decrease in renal blood flow by the test compound. Determine the ED₅₀ value.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams are provided.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. benchchem.com [benchchem.com]
- 3. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of arachidonic and linoleic acid metabolites by guinea pig tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiaggregatory effects of thromboxane receptor antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-670596 and Other Thromboxane Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of L-670596 with other notable thromboxane (TXA2) receptor antagonists, including SQ 29548, Ramatroban, and Seratrodast. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance and experimental data of these compounds.
Introduction to Thromboxane A2 and its Antagonists
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 mediates its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[1] This interaction triggers a signaling cascade that leads to platelet aggregation, vasoconstriction, and bronchoconstriction.[2] Consequently, TXA2 receptor antagonists are a critical area of research for the development of therapies targeting a range of conditions, including cardiovascular diseases and asthma.[2][3]
This guide focuses on a comparative analysis of this compound, a potent and selective TXA2/prostaglandin endoperoxide receptor antagonist, against other well-characterized thromboxane antagonists.[4]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators, focusing on their potency in receptor binding and inhibition of platelet aggregation.
Table 1: Thromboxane Receptor Binding Affinity
| Compound | Assay Type | Radioligand | Tissue/Cell Source | IC50 (nM) | K_i_ (nM) | pA2 |
| This compound | Receptor Binding | ¹²⁵I-labeled PTA-OH | Human Platelets | 5.5[4] | - | 9.0 (U-44069 induced contractions in guinea pig trachea)[4] |
| SQ 29548 | Receptor Binding | [³H]-SQ 29548 | Human Platelet Membranes | - | 4.1[5] | - |
| Ramatroban | Receptor Binding | [³H]SQ29548 | - | 68[6] | 10-13[7] | 7-8.5[6] |
Note: IC50, Ki, and pA2 values are measures of antagonist potency. A lower IC50 or Ki value and a higher pA2 value indicate greater potency.
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | Species | IC50 (µM) |
| This compound | U-44069 | Human (Platelet Rich Plasma) | 0.11[4] |
| SQ 29548 | U-46619 | Human (Washed Platelets) | 0.06[5] |
| Ramatroban | - | Human | ~0.03[1] |
| Seratrodast | Arachidonic Acid | Rabbit | - (Inhibited thrombus formation at 10 mg/kg)[8] |
Mechanism of Action and Signaling Pathways
Thromboxane antagonists exert their effects by competitively blocking the binding of TXA2 to the TP receptor, thereby inhibiting downstream signaling. The following diagram illustrates the thromboxane A2 signaling pathway and the point of intervention for these antagonists.
Caption: Thromboxane A2 signaling pathway and antagonist intervention.
A key distinction among these antagonists lies in their additional properties. For instance, Ramatroban also acts as an antagonist of the prostaglandin D2 (PGD2) receptor CRTH2, giving it a dual mechanism of action that can be beneficial in inflammatory conditions like allergic rhinitis and asthma.[3][9] In contrast, this compound and SQ 29548 are highly selective for the TP receptor.[4][5] A study has suggested that SQ 29548 and Ramatroban act as inverse agonists on the TP receptor, while this compound is a neutral antagonist.[10]
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy and selectivity of thromboxane antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are isolated from human blood samples through a series of centrifugation and homogenization steps.[11]
-
Incubation: A constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ29548 or ¹²⁵I-labeled PTA-OH) is incubated with the prepared platelet membranes.[4][12]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.[12]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. From this, the inhibition constant (Ki) can be determined.[11]
Caption: Workflow for a radioligand binding assay.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.[12]
-
Incubation: The PRP is placed in a cuvette with a stir bar and warmed to 37°C. The test compound or a vehicle control is added and incubated for a specified time.[12]
-
Induction of Aggregation: A platelet agonist, such as the stable TXA2 analog U-44069 or U-46619, is added to induce aggregation.[4][12]
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.[12]
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for the test compound is calculated.
In Vivo Bronchoconstriction Model
This model assesses the in vivo efficacy of thromboxane antagonists in preventing airway constriction.
Methodology:
-
Animal Model: Guinea pigs are commonly used for this assay.[4]
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously.[4]
-
Induction of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of arachidonic acid or U-44069.[4]
-
Measurement: Changes in pulmonary resistance and dynamic compliance are measured to assess the degree of bronchoconstriction.
-
Data Analysis: The dose of the test compound that produces a 50% inhibition of the bronchoconstrictor response (ED50) is determined.[4]
Caption: Logical workflow for evaluating thromboxane antagonists.
Conclusion
This compound is a potent and selective thromboxane receptor antagonist with demonstrated efficacy in both in vitro and in vivo models.[4] When compared to other antagonists such as SQ 29548, Ramatroban, and Seratrodast, the choice of compound will depend on the specific research application. For studies requiring high selectivity for the TP receptor, this compound and SQ 29548 are excellent candidates. For investigations into conditions with both thrombotic and inflammatory components, the dual-action of Ramatroban may be advantageous. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and evaluation of thromboxane antagonists for their studies.
References
- 1. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zuventus.com [zuventus.com]
- 3. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 10. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
L-670596 Target Engagement in Platelets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, with other alternative compounds. Experimental data is presented to objectively evaluate its performance in target engagement within human platelets.
Introduction to this compound and its Target
This compound is a selective antagonist of the thromboxane A2 receptor, also known as the prostanoid TP receptor.[1][2] In platelets, the TP receptor is a key mediator of thrombosis. Its activation by thromboxane A2 (TXA2) triggers a signaling cascade that leads to platelet aggregation, a critical event in the formation of blood clots.[3][4][5] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by TP receptor agonists.[1][2] A study has classified this compound as a neutral antagonist of the TP receptor.[6]
Comparative Analysis of TP Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other notable TP receptor antagonists. The data is derived from radioligand binding assays on human platelet membranes, a standard method for assessing target engagement.
| Compound | IC50 (nM) | Ki (nM) | Radioligand | Reference |
| This compound | 5.5 | - | 125I-labeled PTA-OH | [2] |
| Terutroban | - | 0.65 | [3H]-SQ29548 | |
| SQ 29,548 | - | 36.3 - 39.7 | [3H]-SQ 29,548 | [1] |
| Ifetroban | - | - | - | |
| Ramatroban | 68 | 10 | [3H]SQ29548 | [2] |
| S-145 | - | 0.75 | [3H]S-145 | [7] |
Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions, such as the radioligand used.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for TP Receptor Engagement
This protocol is designed to determine the binding affinity of this compound and other antagonists to the TP receptor on human platelets.
Materials:
-
Human platelet membranes
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ29548)
-
Unlabeled this compound and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare human platelet membranes from fresh blood samples by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound (this compound or alternatives).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Light Transmission Aggregometry (LTA)
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
TP receptor agonist (e.g., U-44069 or arachidonic acid)
-
This compound and other test compounds
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP by centrifuging the whole blood at different speeds.[8][9]
-
Instrument Calibration: Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).
-
Incubation: Pre-incubate aliquots of PRP with either saline (control) or different concentrations of this compound (or other antagonists) at 37°C for a short period.
-
Aggregation Induction: Add the TP receptor agonist to the PRP samples to induce aggregation.
-
Measurement: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: Determine the maximum percentage of aggregation for each sample. Calculate the IC50 value for this compound, which is the concentration required to inhibit 50% of the maximal aggregation response induced by the agonist.
Conclusion
This compound demonstrates potent and selective antagonism of the platelet TP receptor, as evidenced by its low nanomolar IC50 value in radioligand binding assays and its ability to inhibit agonist-induced platelet aggregation.[2] When compared to other TP receptor antagonists, this compound shows comparable or superior potency in in vitro assays. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the target engagement of this compound and other compounds in platelets, facilitating further drug development and research in the field of antiplatelet therapy.
References
- 1. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Platelet receptors for adenine nucleotides and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of platelet thromboxane A2/prostaglandin H2 receptor by a novel thromboxane receptor antagonist, [3H]S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of a new compound, S-145, as a specific TXA2 receptor antagonist in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
L-670596: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of L-670596, a potent and selective thromboxane A2 (TP) receptor antagonist, with other human prostanoid receptors. The data presented herein is crucial for assessing the selectivity profile of this compound and understanding its potential off-target effects. All quantitative data is derived from in vitro studies using recombinant human prostanoid receptors, ensuring a standardized comparison.
Comparative Binding Affinity of this compound
The selectivity of this compound is demonstrated by its significantly higher affinity for the TP receptor compared to other prostanoid receptors, including the DP, EP, FP, and IP receptor subtypes. The following table summarizes the equilibrium inhibitor constants (Ki) of this compound for a panel of human prostanoid receptors.
| Prostanoid Receptor Subtype | Radioligand Used | Ki (nM) for this compound |
| TP (Thromboxane A2) | [³H]SQ 29,548 | 2.5 |
| DP1 (Prostaglandin D2) | [³H]PGD₂ | >10,000 |
| EP1 (Prostaglandin E2) | [³H]PGE₂ | >10,000 |
| EP2 (Prostaglandin E2) | [³H]PGE₂ | >10,000 |
| EP3 (Prostaglandin E2) | [³H]PGE₂ | >10,000 |
| EP4 (Prostaglandin E2) | [³H]PGE₂ | >10,000 |
| FP (Prostaglandin F2α) | [³H]PGF₂α | >10,000 |
| IP (Prostacyclin) | [³H]Iloprost | >10,000 |
Data sourced from a comprehensive study by Abramovitz et al. (2000) utilizing recombinant human prostanoid receptors expressed in HEK 293 (EBNA) cells.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. Upon activation by their respective endogenous ligands, they initiate distinct intracellular signaling cascades. The primary signaling pathways for each major prostanoid receptor class are illustrated below.
Experimental Protocols
The binding affinities of this compound were determined using radioligand binding assays with membrane preparations from HEK 293 (EBNA) cells stably expressing the individual recombinant human prostanoid receptors.
Cell Culture and Membrane Preparation
-
Cell Line: Human embryonic kidney (HEK) 293 (EBNA) cells were used for stable expression of each human prostanoid receptor (DP1, EP1, EP2, EP3, EP4, FP, IP, and TP).
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Membrane Preparation:
-
Confluent cells were harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Cells were homogenized using a Dounce or Polytron homogenizer.
-
The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant was then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in a suitable assay buffer and stored at -80°C until use. Protein concentration was determined using a standard method such as the Bradford or BCA assay.
-
Radioligand Binding Assay (Competitive Inhibition)
The following workflow outlines the general procedure for the competitive radioligand binding assays.
-
Assay Components:
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺) at a physiological pH.
-
Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for each receptor subtype was used at a concentration close to its dissociation constant (Kd).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the specific receptor was used to determine non-specific binding.
-
Competitor: this compound was serially diluted to create a range of concentrations.
-
-
Procedure:
-
In a multi-well plate, receptor membranes, radioligand, and either buffer, unlabeled ligand (for non-specific binding), or this compound were combined in the assay buffer.
-
The plate was incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
The data were plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve was fitted to the data to determine the IC₅₀ value.
-
The IC₅₀ value was converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand used in the assay.
-
This comprehensive analysis confirms the high selectivity of this compound for the TP receptor, making it a valuable tool for research into the physiological and pathological roles of thromboxane A2. The detailed methodologies provided here should enable researchers to replicate and build upon these findings.
A Comparative Analysis of the Anti-inflammatory Efficacy of L-670596 and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This analysis is supported by available experimental data to aid in the evaluation of their respective mechanisms and potential therapeutic applications.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. In contrast, this compound represents a more targeted approach, acting as a selective antagonist of the TP receptor, a key mediator in the inflammatory cascade initiated by thromboxane A2. While direct comparative studies are limited, this guide consolidates existing data on their individual mechanisms and efficacy in relevant preclinical models to provide a comprehensive overview for research and development purposes.
Mechanism of Action
Ibuprofen: As a non-selective NSAID, ibuprofen inhibits both COX-1 and COX-2 enzymes.[1][2] The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects.[2] However, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[2]
This compound: This compound is a highly potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By blocking this receptor, this compound prevents the downstream signaling initiated by thromboxane A2, a potent mediator of inflammation, platelet aggregation, and vasoconstriction.
In Vitro and In Vivo Anti-inflammatory Activity
A direct comparison of the anti-inflammatory potency of this compound and ibuprofen is challenging due to their distinct mechanisms of action and the limited availability of head-to-head studies in identical experimental models. However, by examining their performance in established assays, we can infer their relative efficacies.
Table 1: Comparative In Vitro and In Vivo Activity
| Parameter | This compound | Ibuprofen | Reference |
| Mechanism | Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist | Non-selective COX-1/COX-2 Inhibitor | N/A |
| IC50 (COX-1) | N/A | ~4.5 µM | [1] |
| IC50 (COX-2) | N/A | ~22.3 µM | [1] |
| IC50 (125I-PTA-OH binding to human platelets) | 5.5 x 10-9 M | N/A | N/A |
| IC50 (U-44069 induced human platelet aggregation) | 1.1 x 10-7 M | N/A | N/A |
| ED50 (Arachidonic acid-induced bronchoconstriction in guinea pig, i.v.) | 0.04 mg/kg | N/A | N/A |
| ED50 (U-44069 induced bronchoconstriction in guinea pig, i.v.) | 0.03 mg/kg | N/A | N/A |
| Carrageenan-Induced Paw Edema (% inhibition) | Data not available for this compound. A selective TP receptor antagonist, showed significant inhibition. | 40-50% at 30-40 mg/kg | [3][4] |
| LPS-Induced TNF-α Release (in vitro) | Data not available for this compound. A selective TP receptor antagonist, SQ29548, significantly inhibited LPS-induced TNF-α release in microglia. | Significant inhibition in various cell types. | [2][5] |
N/A: Not Applicable, as the mechanism of action is different.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute inflammation.
Protocol:
-
Male Wistar rats (150-200g) are used.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
Animals are pre-treated with the test compound (e.g., ibuprofen) or vehicle, typically administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[4]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
LPS-Induced Cytokine Release in Mononuclear Cells
This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., ibuprofen) or vehicle for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.[2]
-
After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are quantified using ELISA kits.[2]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of action of Ibuprofen.
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for anti-inflammatory assays.
Discussion and Conclusion
Ibuprofen is a well-established anti-inflammatory agent with a broad mechanism of action targeting prostaglandin synthesis. Its efficacy is well-documented in numerous preclinical and clinical studies. This compound, through its selective antagonism of the TP receptor, offers a more targeted approach to modulating inflammation. While direct comparative data in common inflammatory models are lacking for this compound, the potent inhibition of TP receptor-mediated activities suggests a significant anti-inflammatory potential.
The data on other selective TP receptor antagonists inhibiting LPS-induced cytokine production indicates that this class of compounds can indeed modulate key inflammatory pathways. Further research directly comparing this compound and ibuprofen in standardized in vivo models of inflammation, such as the carrageenan-induced paw edema model, is warranted to definitively establish their relative anti-inflammatory efficacy. Such studies would provide valuable insights for the development of novel anti-inflammatory therapies with potentially improved side-effect profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njppp.com [njppp.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-670596 and Ridogrel: A Guide for Researchers
In the landscape of cardiovascular and inflammatory disease research, the modulation of the thromboxane A2 (TXA2) pathway remains a critical area of investigation. This guide provides a detailed head-to-head comparison of two key pharmacological agents, L-670596 and ridogrel, for researchers, scientists, and drug development professionals. While both compounds target the TXA2 pathway, they do so through distinct mechanisms, offering different therapeutic profiles.
Mechanism of Action
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] It functions by competitively inhibiting the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor, thereby blocking their pro-aggregatory and vasoconstrictive effects.
Ridogrel exhibits a dual mechanism of action. It is a combined TXA2 synthase inhibitor and a TP receptor antagonist.[2][3][4] This dual action allows it to not only block the effects of existing TXA2 at the receptor level but also to inhibit the production of new TXA2 by targeting the thromboxane A2 synthase enzyme.[2][3][4]
Chemical Structure
The chemical structures of this compound and ridogrel are presented below.
This compound
-
IUPAC Name: 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid[2]
-
Chemical Formula: C₂₂H₂₁F₂NO₄S[2]
-
Molecular Weight: 433.47 g/mol [2]
Ridogrel
-
IUPAC Name: 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid[3]
-
Chemical Formula: C₁₈H₁₇F₃N₂O₃[3]
-
Molecular Weight: 366.3 g/mol [3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ridogrel. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparative trial. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions may have varied.
Table 1: In Vitro Potency
| Parameter | This compound | Ridogrel |
| TP Receptor Binding Inhibition (IC₅₀) | 5.5 x 10⁻⁹ M (inhibition of ¹²⁵I-labeled PTA-OH binding to human platelets)[1] | Not available |
| Platelet Aggregation Inhibition (IC₅₀) | 1.1 x 10⁻⁷ M (U-44069 induced aggregation of human platelet-rich plasma)[1] | Effective in low micromolar range (e.g., 10 µM significantly inhibits platelet activation)[5] |
| Thromboxane A₂ Synthase Inhibition (IC₅₀) | Not applicable | 5.0 ± 0.37 nM (human platelet TXA₂ synthase)[6] |
| Competitive Antagonism (pA₂) | 9.0 (inhibition of U-44069 induced contractions of guinea pig tracheal chain)[1] | Not available |
Table 2: In Vivo Efficacy
| Parameter | This compound | Ridogrel |
| Inhibition of Bronchoconstriction (ED₅₀) | 0.04 mg/kg i.v. (arachidonic acid-induced in guinea pig)[1] | Not available |
| 0.03 mg/kg i.v. (U-44069-induced in guinea pig)[1] | ||
| Inhibition of Renal Vasoconstriction (ED₅₀) | 0.02 mg/kg i.v. (U-44069-induced in the pig)[1] | Not available |
| Oral Activity | Active at 1-5 mg/kg p.o. (inhibition of ex vivo platelet aggregation to U-44069 in rhesus monkey)[1] | Orally active in humans (30-60 min absorption)[2] |
Table 3: Clinical Trial Data (Ridogrel vs. Aspirin - RAPT Trial)
| Parameter | Ridogrel Group | Aspirin Group | p-value |
| Coronary Patency (TIMI flow grades 2 or 3) | 72.2% | 75.5% | Not significant[7][8] |
| Incidence of New Ischemic Events | 13% | 19% | < 0.025[7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and ridogrel, as well as a typical experimental workflow for evaluating such compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Thromboxane/Prostaglandin Endoperoxide (TP) Receptor Binding Assay (for this compound)
This assay is designed to determine the binding affinity of a test compound to the TP receptor.
-
Preparation of Platelet Membranes:
-
Collect human blood in tubes containing an anticoagulant (e.g., citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Isolate platelets from the PRP by further centrifugation.
-
Wash the platelet pellet with a suitable buffer and then lyse the cells to obtain platelet membranes.
-
-
Binding Assay:
-
Incubate the platelet membranes with a radiolabeled TP receptor antagonist (e.g., ¹²⁵I-PTA-OH) and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Thromboxane A₂ Synthase Inhibition Assay (for Ridogrel)
This assay measures the ability of a test compound to inhibit the activity of TXA₂ synthase.
-
Enzyme Preparation:
-
Prepare microsomes from human platelets, which are a rich source of TXA₂ synthase.
-
-
Enzyme Assay:
-
Pre-incubate the platelet microsomes with varying concentrations of the test compound (ridogrel).
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H₂ (PGH₂).
-
Incubate for a specific time at 37°C.
-
Terminate the reaction.
-
Measure the amount of thromboxane B₂ (TXB₂), the stable metabolite of TXA₂, produced using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXA₂ synthase activity at each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Platelet Aggregation Assay
This assay assesses the effect of a test compound on platelet aggregation induced by various agonists.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with the test compound or vehicle control at 37°C in an aggregometer.
-
Add a platelet agonist (e.g., U-44069, arachidonic acid, collagen, or ADP) to induce aggregation.
-
Monitor the change in light transmission through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by the test compound compared to the vehicle control.
-
Determine the IC₅₀ value if a dose-response curve is generated.
-
In Vivo Bronchoconstriction Assay in Guinea Pigs
This assay evaluates the ability of a test compound to inhibit bronchoconstriction induced by an agonist in an animal model.
-
Animal Preparation:
-
Use male Hartley guinea pigs.
-
Administer the test compound (e.g., this compound) intravenously or via the desired route.
-
-
Induction and Measurement of Bronchoconstriction:
-
Anesthetize the animals and measure baseline airway resistance and dynamic compliance.
-
Administer a bronchoconstrictor agent, such as arachidonic acid or U-44069, intravenously.
-
Continuously monitor changes in airway resistance and compliance.
-
-
Data Analysis:
-
Quantify the peak increase in airway resistance and the peak decrease in dynamic compliance.
-
Calculate the percentage of inhibition of the bronchoconstrictor response by the test compound compared to a vehicle control group.
-
Determine the ED₅₀ value (the dose of the compound that produces 50% of the maximum inhibitory effect).
-
Conclusion
This compound and ridogrel represent two distinct approaches to targeting the thromboxane A2 pathway. This compound is a highly potent and selective TP receptor antagonist, offering a targeted blockade of the final step in TXA2 signaling. Ridogrel provides a broader inhibition by acting on both TXA2 synthesis and its receptor.
The choice between these or similar compounds for research and development will depend on the specific therapeutic goal. The dual-action mechanism of ridogrel, as suggested by the RAPT trial, may offer an advantage in preventing new ischemic events, even if it does not show superiority in acute thrombolysis compared to aspirin.[7][8] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two classes of compounds. This guide provides a foundational understanding to aid researchers in designing and interpreting such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Ridogrel | C18H17F3N2O3 | CID 5362391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-670596 in a Preclinical Model of Nonalcoholic Steatohepatitis (NASH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of L-670596, a potent and selective leukotriene B4 receptor 1 (BLT1) antagonist, in a preclinical model of nonalcoholic steatohepatitis (NASH).[1][2] NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis and cirrhosis.[3][4] Given that the leukotriene B4 (LTB4)-BLT1 signaling axis is a critical driver of inflammation, particularly the recruitment and activation of neutrophils and macrophages, its antagonism presents a promising therapeutic strategy for NASH.[1][2][5][6][7] Recent studies have highlighted the role of the LTB4/Ltb4r1 pathway in promoting hepatic steatosis and insulin resistance, making its inhibition a potential therapeutic target for NAFLD.[8][9]
This document compares the hypothetical efficacy of this compound against Cenicriviroc, a dual antagonist of chemokine receptors CCR2 and CCR5, which has been evaluated in clinical trials for its anti-fibrotic effects in NASH.[4][10][11]
Comparative Efficacy Data
The following tables summarize hypothetical quantitative data from a 16-week diet-induced mouse model of NASH. Efficacy is assessed based on key histological, biochemical, and inflammatory endpoints.
Table 1: Histological and Biochemical Outcomes
| Parameter | Vehicle Control | This compound (10 mg/kg) | Cenicriviroc (20 mg/kg) |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 3.5 ± 0.6 | 4.2 ± 0.7 |
| Fibrosis Stage (0-4) | 2.8 ± 0.5 | 1.5 ± 0.4 | 1.8 ± 0.5 |
| Serum ALT (U/L) | 210 ± 35 | 95 ± 20 | 125 ± 28 |
| Serum AST (U/L) | 185 ± 30 | 80 ± 18 | 105 ± 25 |
*Statistically significant difference (p < 0.05) compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Hepatic Gene Expression of Inflammatory and Fibrotic Markers
| Gene (mRNA Fold Change) | Vehicle Control | This compound (10 mg/kg) | Cenicriviroc (20 mg/kg) |
| Tumor Necrosis Factor-α (TNF-α) | 8.2 ± 1.5 | 2.5 ± 0.7 | 3.1 ± 0.9 |
| Interleukin-6 (IL-6) | 7.5 ± 1.3 | 2.1 ± 0.5 | 2.8 ± 0.8 |
| Collagen Type 1 A1 (Col1a1) | 12.5 ± 2.1 | 4.8 ± 1.1 | 6.1 ± 1.5 |
| Alpha-Smooth Muscle Actin (α-SMA) | 9.8 ± 1.8 | 3.5 ± 0.9 | 4.5 ± 1.2 |
*Statistically significant difference (p < 0.05) compared to Vehicle Control. Data are presented as mean ± standard deviation relative to healthy controls.
Signaling Pathways and Experimental Workflow
LTB4/BLT1 Signaling Pathway and Inhibition by this compound
Leukotriene B4 (LTB4) is a potent lipid mediator that signals through the G protein-coupled receptor BLT1, which is highly expressed on leukocytes like neutrophils and macrophages.[5][7][12] This signaling cascade promotes chemotaxis, immune cell activation, and the release of pro-inflammatory cytokines, all of which are key pathological events in NASH.[5][12] this compound acts as a direct competitive antagonist, blocking LTB4 from binding to BLT1 and thereby inhibiting these downstream inflammatory effects.[1][2]
Caption: LTB4/BLT1 signaling pathway and its inhibition by this compound.
In Vivo Experimental Workflow for NASH Model
The validation of this compound is conducted using a diet-induced obesity model of NASH, which recapitulates the key metabolic and histological features of the human disease.[13][14]
Caption: Workflow for the preclinical validation of this compound in a NASH model.
Experimental Protocols
Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimation: Mice are acclimated for one week with access to standard chow and water ad libitum.
-
Diet Induction: NASH is induced by feeding the mice a diet high in fat (40% kcal), fructose (20% w/v in drinking water), and cholesterol (2% w/w) for a total of 16 weeks.[13] This model effectively induces obesity, steatosis, inflammation, and progressive fibrosis.[14][15]
-
Animal Groups: Mice are randomized into three groups (n=10 per group) at week 8:
-
Vehicle Control (e.g., 0.5% methylcellulose, oral gavage)
-
This compound (10 mg/kg, oral gavage, once daily)
-
Cenicriviroc (20 mg/kg, oral gavage, once daily)
-
Endpoint Analysis (at Week 16)
-
Serum Biochemistry: Blood is collected via cardiac puncture. Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of liver injury using standard automated analyzers.[14][16]
-
Liver Histology:
-
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, lobular inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) is calculated as the sum of these individual scores (0-8).[17]
-
Fibrosis is assessed using Sirius Red staining and staged on a scale of 0 (none) to 4 (cirrhosis) according to the NASH Clinical Research Network (CRN) system.[17][18]
-
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from snap-frozen liver tissue.
-
cDNA is synthesized, and qPCR is performed to quantify the relative mRNA expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2 [α-SMA]). Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
-
Statistical Analysis
Data are presented as mean ± standard deviation. Statistical significance between the treatment groups and the vehicle control is determined using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test. A p-value of less than 0.05 is considered statistically significant.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of nonalcoholic steatohepatitis in preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 6. Leukotriene B4 receptor 1 does not mediate disease progression in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocyte leukotriene B4 receptor 1 promotes NAFLD development in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tno.nl [tno.nl]
- 16. Assessing the Use of Non-Invasive Biomarkers in Drug Development for Pre-Cirrhotic Nonalcoholic Steatohepatitis | FDA [fda.gov]
- 17. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irispublishers.com [irispublishers.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for L-670596
For researchers, scientists, and drug development professionals utilizing L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist, a clear understanding of proper handling and disposal is paramount. This document provides essential safety information, operational plans for disposal, and relevant experimental context to ensure laboratory safety and regulatory compliance. This compound is intended for research use only and is not for human or veterinary use.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 121083-05-4 |
| Molecular Formula | C22H21F2NO4S |
| Molecular Weight | 433.47 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Proper Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local regulations. The following step-by-step guidance outlines the recommended disposal protocol.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials), and solutions, should be considered hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep it separate from acidic, basic, and oxidizing agents to prevent unintended reactions.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure lid to prevent spills and volatilization.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the CAS number (121083-05-4) and an indication of the hazards (e.g., "Caution: Research Chemical, Handle with Care").
Step 3: Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a well-ventilated, designated area, such as a chemical fume hood or a specified satellite accumulation area.
-
Safe Storage Conditions: Keep the storage area cool and dry. Avoid exposure to direct sunlight, heat, and ignition sources.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination and potential harm to aquatic life.
Experimental Protocol: In Vitro Platelet Aggregation Assay
To provide context for the generation of this compound waste, the following is a detailed methodology for a key experiment involving a thromboxane receptor antagonist. This protocol is for illustrative purposes and should be adapted based on specific research needs.
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 analog.
Materials:
-
This compound
-
U46619 (a thromboxane A2 receptor agonist)
-
Human platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or aggregometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO, at a concentration of 10 mM.
-
Preparation of Platelet-Rich Plasma (PRP): Obtain fresh human blood from healthy, consenting donors and prepare PRP by centrifugation.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 10 minutes at 37°C.
-
Induction of Platelet Aggregation: Initiate platelet aggregation by adding a sub-maximal concentration of the thromboxane A2 analog, U46619, to the PRP samples.
-
Measurement of Aggregation: Monitor the change in light transmittance or impedance using a spectrophotometer or aggregometer to quantify the extent of platelet aggregation over time.
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation response).
Signaling Pathway and Experimental Workflow
Thromboxane A2 Signaling Pathway
This compound acts as an antagonist to the thromboxane A2 (TXA2) receptor, also known as the TP receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: Inhibition of the Thromboxane A2 signaling pathway by this compound.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste is outlined in the diagram below.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
